2-(2-fluorophenyl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFACGIBGAEFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352798 | |
| Record name | 2-(2-fluorophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24805270 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
321-51-7 | |
| Record name | 2-(2-fluorophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Fluorophenyl)-1H-Benzimidazole Utilizing Polyphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(2-fluorophenyl)-1H-benzimidazole, a significant heterocyclic scaffold in medicinal chemistry, through the application of polyphosphoric acid (PPA) as a catalyst and dehydrating agent. This document outlines detailed experimental protocols, summarizes key quantitative data, and presents visual representations of the synthetic workflow and reaction mechanism.
Introduction
Benzimidazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-substituted benzimidazoles is a fundamental process in the generation of novel therapeutic agents. The Phillips-Ladenburg reaction, involving the condensation of an o-phenylenediamine with a carboxylic acid, is a classic and widely employed method for constructing the benzimidazole core. Polyphosphoric acid (PPA) is a highly effective reagent for this transformation, serving as both a Brønsted acid catalyst and a powerful dehydrating agent to drive the cyclization. This guide focuses specifically on the synthesis of the 2-(2-fluorophenyl) analog, a common moiety in contemporary drug candidates.
Reaction and Mechanism
The synthesis of this compound from o-phenylenediamine and 2-fluorobenzoic acid in the presence of polyphosphoric acid proceeds via a cyclocondensation reaction. The reaction is typically conducted at elevated temperatures to ensure the formation of the benzimidazole ring.
Reaction Scheme:
o-phenylenediamine + 2-fluorobenzoic acid --(PPA, Δ)--> this compound + 2H₂O
The mechanism involves the initial acylation of one of the amino groups of o-phenylenediamine by the PPA-activated 2-fluorobenzoic acid to form an N-acyl-o-phenylenediamine intermediate. Subsequent intramolecular cyclization, driven by the acidic environment and high temperature, leads to a dihydrobenzimidazole intermediate which then dehydrates to yield the final aromatic benzimidazole product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of 2-substituted benzimidazoles using polyphosphoric acid, providing a comparative basis for the synthesis of this compound.
Table 1: Conventional Thermal Synthesis Conditions
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-Phenylenediamine | 4-Aminobenzoic acid | PPA / Xylene | Reflux | 6 | 51 | [1][2] |
| 4-Substituted-1,2-phenylenediamine | N-benzyl-2-pyrrole carboxylic acids | PPA in Xylene | 145 | 4 | 67-80 | [3] |
| o-Phenylenediamine | Aromatic Carboxylic Acids | PPA | 180 | - | - | [4] |
Table 2: Microwave-Assisted Synthesis Conditions
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| o-Phenylenediamine | Benzonitrile | PPA | 275 | 15 | 75 | [5] |
| o-Phenylenediamine | Benzonitrile | PPA / H₃PO₄ | 275 | 15 | 92 | [5] |
| o-Phenylenediamine | 4-Fluorobenzonitrile | PPA / H₃PO₄ | 275 | 15 | - | [5] |
Detailed Experimental Protocols
The following protocols are composite procedures based on established methods for the synthesis of analogous 2-aryl-1H-benzimidazoles using polyphosphoric acid.
Protocol 1: Conventional Thermal Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA) (10-20 g per 10 mmol of limiting reagent).
-
Addition of Reactants: To the PPA, add o-phenylenediamine (1.0 eq) and 2-fluorobenzoic acid (1.0 eq).
-
Heating: Heat the reaction mixture to 140-180°C with continuous stirring. The high viscosity of PPA necessitates efficient stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to approximately 80-100°C.
-
Carefully pour the warm mixture into a beaker containing ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq), 2-fluorobenzoic acid or 2-fluorobenzonitrile (1.0 eq), polyphosphoric acid (PPA), and phosphoric acid (H₃PO₄) in a 2:1 ratio by volume (e.g., 20 mL PPA and 10 mL H₃PO₄ for 10 mmol of reactants).[5] The addition of H₃PO₄ reduces the viscosity of the reaction mixture.[5]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of approximately 275 W for 15-30 minutes. The temperature should be monitored and controlled.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1 (steps 5 and 6).
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound using polyphosphoric acid.
Conclusion
The synthesis of this compound using polyphosphoric acid is a robust and efficient method. Both conventional heating and microwave-assisted protocols provide viable routes to this important heterocyclic compound. The choice of method may depend on the available equipment and the desired reaction time. Careful control of the reaction temperature and a thorough work-up procedure are critical for obtaining a high yield of the pure product. This guide provides the necessary technical information for researchers and drug development professionals to successfully synthesize this valuable building block for the creation of novel pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Guide to Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. The efficient synthesis of its derivatives is therefore of paramount importance in drug discovery and development. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate and improve traditional synthetic methods. This technical guide provides an in-depth overview of the microwave-assisted synthesis of 2-arylbenzimidazoles, focusing on experimental protocols, comparative data, and reaction mechanisms.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings. They are structurally related to purines, a key component of nucleic acids, which contributes to their diverse biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2] The synthesis of 2-arylbenzimidazoles traditionally involves the condensation of an o-phenylenediamine with an aromatic carboxylic acid or aldehyde, often requiring harsh conditions, long reaction times, and yielding moderate amounts of the desired product.[3][4]
Microwave-assisted synthesis offers a compelling alternative, leveraging the ability of microwave irradiation to rapidly and uniformly heat reaction mixtures containing polar molecules.[1] This technology often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[5][6][7]
Core Synthesis Strategy
The primary route for synthesizing 2-arylbenzimidazoles via microwave assistance involves the condensation of an o-phenylenediamine with either an aromatic aldehyde or an aromatic carboxylic acid. The choice of reactants and the specific reaction conditions, including the catalyst and solvent, can be tailored to optimize the synthesis for specific substrates.
Reaction Scheme:
Caption: General reaction for the synthesis of 2-arylbenzimidazoles.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections provide specific experimental protocols extracted from the literature for the microwave-assisted synthesis of 2-arylbenzimidazoles.
Protocol 1: Synthesis from Aromatic Carboxylic Acids
This protocol utilizes an aromatic carboxylic acid as the aryl source and is often conducted in the presence of a catalyst.
Procedure: A mixture of o-phenylenediamine (0.01 mol), a substituted aromatic carboxylic acid (0.01 mol), and a catalyst such as polyphosphoric acid (10 g) or ethyl acetate (0.0025 mol) in water (15 ml) is prepared in a suitable vessel.[3][5] The mixture is then subjected to microwave irradiation. For instance, using ethyl acetate in water, the reaction can be irradiated at 90% power (765 W).[5] With polyphosphoric acid, a lower power setting (e.g., P-3) may be used.[3] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. If the reaction is conducted in an acidic medium, it is neutralized with a base, such as 10% NaOH solution, until it is just alkaline to litmus paper.[3][5] The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like absolute ethanol to afford the pure 2-arylbenzimidazole.[3][5]
Protocol 2: Synthesis from Aromatic Aldehydes
This method employs an aromatic aldehyde and often proceeds under neutral or mildly acidic conditions.
Procedure: A mixture of o-phenylenediamine (10 mmol), a substituted aromatic aldehyde (10 mmol), and a catalyst, if required, is prepared.[1] Some protocols have been developed that proceed without a catalyst.[8] For solvent-free conditions, the reactants are thoroughly mixed in a mortar at room temperature and then transferred to a beaker or test tube for microwave irradiation.[8] In other cases, a solvent such as ethanol or water may be used.[1][9] The reaction mixture is then irradiated in a microwave oven. The power level and time of irradiation are optimized for the specific substrates and conditions. For example, a reaction might be carried out at 50% power for a few minutes.[8] After completion, the reaction mixture is cooled, and the product is isolated. If a solvent is used, it may be removed under reduced pressure. The crude product is then purified, typically by recrystallization from ethanol or an ethanol-water mixture.
Data Presentation: A Comparative Overview
The efficiency of microwave-assisted synthesis is best illustrated through quantitative data. The following tables summarize reaction conditions and outcomes from various studies, allowing for easy comparison.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Aryl Source | Catalyst | Solvent | Method | Time | Yield (%) | Reference |
| Aromatic Carboxylic Acids | - | - | Conventional | 2-15 h | <50 | [5] |
| Aromatic Carboxylic Acids | Ethyl Acetate | Water | Microwave | minutes | High | [5] |
| Formic Acid | PPA | None | Conventional | 40 min | 60 | [3] |
| Formic Acid | PPA | None | Microwave | 0.40 min | 93 | [3] |
| Acetic Acid | PPA | None | Conventional | 45 min | 60 | [3] |
| Acetic Acid | PPA | None | Microwave | 1.00 min | 98 | [3] |
| Phenylacetic Acid | PPA | None | Conventional | 45 min | 50 | [3] |
| Phenylacetic Acid | PPA | None | Microwave | 1.00 min | 95 | [3] |
Table 2: Microwave-Assisted Synthesis with Various Catalysts and Conditions
| Aryl Source | Catalyst | Solvent | Power/Temp | Time | Yield (%) | Reference |
| Aromatic Carboxylic Acid | Ethyl Acetate | Water | 765 W (90%) | - | High | [5] |
| Benzaldehyde | Er(OTf)₃ (1 mol%) | None | - | 5 min | 99.9 | [6] |
| Aromatic Aldehyde | None | None | 50% | Short | Good-Excellent | [8] |
| Carboxylic Acid | HCl | None | 50% | 1.5-4 min | 80-95 | [10] |
| Aromatic Aldehyde | TBAF (5 mol%) | Water | - | - | - | [1][11] |
| Carboxylic Acid | Zeolite | None | - | - | - | [4][12] |
Reaction Mechanism and Workflow
Understanding the underlying mechanism and the experimental workflow is crucial for optimizing the synthesis and troubleshooting potential issues.
Proposed Reaction Mechanism
The formation of 2-arylbenzimidazoles from o-phenylenediamine and an aromatic aldehyde is believed to proceed through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation.
Caption: Proposed mechanism for 2-arylbenzimidazole formation.
Experimental Workflow
The general workflow for the microwave-assisted synthesis of 2-arylbenzimidazoles is straightforward and can be completed rapidly.
Caption: General experimental workflow for microwave synthesis.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 2-arylbenzimidazoles, a critical scaffold in drug discovery. The methods outlined in this guide demonstrate the potential for rapid, efficient, and environmentally benign synthesis compared to conventional approaches. By providing detailed protocols, comparative data, and mechanistic insights, this document aims to equip researchers and drug development professionals with the necessary knowledge to effectively implement this powerful technology in their synthetic endeavors. The continued exploration of novel catalysts, solvent systems, and reaction conditions under microwave irradiation will undoubtedly lead to further improvements in the synthesis of this important class of compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. asianpubs.org [asianpubs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. asianpubs.org [asianpubs.org]
- 11. jchemrev.com [jchemrev.com]
- 12. scispace.com [scispace.com]
One-Pot Synthesis of Fluorinated Benzimidazole Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this privileged structure can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of efficient one-pot methodologies for synthesizing fluorinated benzimidazole derivatives, focusing on detailed experimental protocols, comparative data, and insights into their mechanisms of action.
Introduction: The Significance of Fluorinated Benzimidazoles
Benzimidazoles are bicyclic heterocyclic compounds that mimic the structure of endogenous purines, allowing them to interact with a wide range of biological targets.[1][2] Fluorine, with its high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, imparts unique characteristics to organic molecules.[3] In the context of benzimidazoles, fluorination can lead to:
-
Enhanced Biological Activity: Increased potency and efficacy due to altered electronic properties and improved interactions with target enzymes or receptors.[3][4]
-
Improved Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, prolonging the in vivo half-life of the drug candidate.
-
Increased Lipophilicity: Facilitating passage through biological membranes and improving oral bioavailability.
These advantageous properties have driven the development of various synthetic strategies to access these valuable compounds. One-pot synthesis, in particular, offers a streamlined, efficient, and often more environmentally friendly approach by minimizing intermediate isolation and purification steps.
One-Pot Synthetic Methodologies
The most prevalent and straightforward one-pot approach to benzimidazole synthesis involves the condensation of an o-phenylenediamine with a carbonyl compound, typically an aldehyde or a carboxylic acid.[2] The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and scope of this transformation.
Lanthanum Chloride Catalyzed Synthesis at Room Temperature
Lanthanum chloride (LaCl₃) has emerged as a mild and efficient Lewis acid catalyst for the synthesis of benzimidazoles under ambient conditions. This method is notable for its simplicity, mildness, and ease of product isolation.
Experimental Protocol:
A representative procedure for the synthesis of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole is as follows:
-
To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (5 mL), add 4-fluorobenzaldehyde (1.2 mmol).
-
Add lanthanum chloride (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 2-(4-fluorophenyl)-1H-benzo[d]imidazole.
Data Presentation:
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | 4-Fluorobenzaldehyde | 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | 3.5 | 92 |
Table 1: Lanthanum Chloride Catalyzed One-Pot Synthesis of a Fluorinated Benzimidazole Derivative.
Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage in terms of reaction speed, often reducing reaction times from hours to minutes. This high-speed, efficient method can be performed with or without a solvent and often leads to higher yields and cleaner products.
Experimental Protocol:
A general procedure for the microwave-assisted synthesis is as follows:
-
In a microwave-safe vessel, mix o-phenylenediamine (1 mmol) and a fluorinated benzoic acid or benzaldehyde (1 mmol).
-
If required, add a catalytic amount of acid (e.g., a few drops of 4M HCl) or a solid support/catalyst.
-
Subject the mixture to microwave irradiation for a specified time and power.
-
After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethanol).
-
The product can often be isolated by simple filtration or after removal of the solvent and purification by recrystallization or column chromatography.
Data Presentation:
| Entry | Aldehyde/Carboxylic Acid | Catalyst/Conditions | Time (min) | Yield (%) |
| 1 | 4-Fluorobenzoic acid | p-TsOH, MW | 10 | 90 |
| 2 | 2-Fluorobenzaldehyde | Er(OTf)₃ (1 mol%), MW, 60°C | 5 | >96 |
| 3 | 4-Fluorobenzaldehyde | Er(OTf)₃ (1 mol%), MW, 60°C | 5 | >96 |
Table 2: Microwave-Assisted One-Pot Synthesis of Fluorinated Benzimidazole Derivatives.
Solvent-Free Synthesis via Grinding
Solvent-free synthesis, often facilitated by grinding the reactants together, represents a green and economical approach. This method eliminates the need for potentially toxic and volatile organic solvents and simplifies product work-up.
Experimental Protocol:
A typical solvent-free procedure involves:
-
In a mortar, combine o-phenylenediamine (1 mmol) and a fluorinated aldehyde or carboxylic acid (1 mmol).
-
Thoroughly grind the mixture with a pestle at room temperature until it turns into a melt or a homogeneous powder.
-
Heat the mixture at a specified temperature (e.g., 140°C) for a designated time.
-
Monitor the reaction progress using TLC.
-
After completion, wash the solid residue with water and crystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole derivative.
Data Presentation:
| Entry | Aldehyde/Carboxylic Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzoic acid* | 140 | 1.5 | 92 |
| 2 | 4-Fluorobenzaldehyde | 140 | 1 | 85 |
Note: While a specific example for a fluorinated carboxylic acid was not found in the provided search results for this method, 4-chlorobenzoic acid is included as a representative halo-substituted example.
Table 3: Solvent-Free One-Pot Synthesis of Halogenated Benzimidazole Derivatives.
Experimental Workflows and Reaction Mechanisms
The following diagrams illustrate the general workflows for the one-pot synthesis of fluorinated benzimidazole derivatives.
Caption: Workflow for Lanthanum Chloride Catalyzed Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
Signaling Pathways and Mechanism of Action
Fluorinated benzimidazoles exhibit a diverse range of biological activities, primarily as anticancer and antimicrobial agents. Their mechanism of action often involves the modulation of key signaling pathways.
As anticancer agents, these compounds have been shown to:
-
Inhibit Tubulin Polymerization: Leading to cell cycle arrest in the G2/M phase.[5]
-
Act as Kinase Inhibitors: Many benzimidazole derivatives are ATP-competitive inhibitors of various protein kinases, such as FLT3, which are crucial for cell signaling and proliferation.[6][7]
-
Induce Apoptosis and Pyroptosis: They can trigger programmed cell death through pathways involving p53, cyclin B1, and NF-κB.[8]
-
Modulate Epigenetic Targets: Some derivatives act as inhibitors of histone deacetylases (HDACs), influencing gene expression.[1]
The antimicrobial effects, particularly antibacterial, are often attributed to the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3]
Caption: Anticancer Mechanisms of Fluorinated Benzimidazoles.
Conclusion
One-pot synthesis provides a powerful and efficient platform for the generation of structurally diverse fluorinated benzimidazole derivatives. The methodologies presented herein, ranging from mild, room-temperature catalytic systems to rapid microwave-assisted and green solvent-free approaches, offer researchers a versatile toolkit for accessing these high-value compounds. The compelling biological activities of fluorinated benzimidazoles, driven by their ability to modulate critical cellular signaling pathways, underscore their potential in the development of novel therapeutics. This guide serves as a foundational resource for scientists and professionals engaged in the design, synthesis, and evaluation of next-generation benzimidazole-based drugs.
References
- 1. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(2-Fluorophenyl)-1H-benzimidazole: An In-Depth Technical Guide
Introduction
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 2-(2-fluorophenyl)-1H-benzimidazole based on the analysis of its structural analogs. These tables are intended to serve as a reference for researchers working on the synthesis and characterization of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~12.8 | br s | - | N-H (imidazole) |
| ~8.2 - 8.0 | m | - | Aromatic-H |
| ~7.7 - 7.5 | m | - | Aromatic-H |
| ~7.4 - 7.2 | m | - | Aromatic-H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~162 (d, J ≈ 250 Hz) | C-F |
| ~151 | C=N |
| ~143, ~135 | Quaternary C (benzimidazole) |
| ~132 (d) | Aromatic C |
| ~130 | Aromatic C |
| ~125 | Aromatic C |
| ~123 | Aromatic C |
| ~118 (d) | Aromatic C |
| ~115, ~114 | Aromatic C (benzimidazole) |
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1625 | Strong | C=N Stretch |
| ~1590, ~1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | C-F Stretch |
| ~800-700 | Strong | Aromatic C-H Bend |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 220 ppm, centered around 120 ppm.
-
Pulse Angle: 30 degrees.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: A standard FT-IR spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed wavenumbers with known vibrational frequencies of functional groups (e.g., N-H, C-H, C=N, C=C, C-F) to confirm the presence of these groups in the molecule.
-
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
This comprehensive approach, combining detailed experimental protocols with a logical workflow, provides a solid foundation for the accurate and reliable characterization of this compound, facilitating its further investigation in various scientific disciplines.
An In-depth Technical Guide to the Physicochemical Properties of 2-Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-substituted benzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and biological pathways to facilitate a deeper understanding of these versatile molecules.
Core Physicochemical Properties of 2-Substituted Benzimidazoles
The biological activity and pharmaceutical potential of 2-substituted benzimidazoles are intrinsically linked to their physicochemical properties. These properties govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets. Key parameters include solubility, lipophilicity (logP), and the acid dissociation constant (pKa).
Benzimidazoles possess both weakly acidic and weakly basic properties. The NH group in the imidazole ring is weakly acidic, while the pyridinic nitrogen atom is basic.[1] The nature of the substituent at the 2-position significantly influences these properties, thereby modulating the molecule's overall characteristics. For instance, the introduction of a polar group can increase solubility in polar solvents, whereas non-polar substituents enhance solubility in non-polar media.[1]
Quantitative Data Summary
The following tables summarize key physicochemical data for a selection of 2-substituted benzimidazole derivatives, compiled from various scientific sources.
Table 1: Melting Point and Dipole Moment of Selected 2-Substituted Benzimidazoles
| Compound | Substituent at C2 | Melting Point (°C) | Dipole Moment (Debye) |
| Benzimidazole | -H | 170 | 3.93 (in dioxane)[2] |
| 2-Methylbenzimidazole | -CH₃ | 176 | - |
| 2-Phenylbenzimidazole | -C₆H₅ | 294 | - |
| 2-Aminobenzimidazole | -NH₂ | - | - |
| 2-Mercaptobenzimidazole | -SH | 308 | - |
Data compiled from multiple sources.[2]
Table 2: pKa and logP Values of Selected 2-Substituted Benzimidazoles
| Compound | Substituent at C2 | pKa | logP |
| Benzimidazole | -H | 5.4 | 1.35 |
| 2-Methylbenzimidazole | -CH₃ | 6.2 | 1.88 |
| 2-Phenylbenzimidazole | -C₆H₅ | 5.2 | 3.25 |
| Albendazole | -NHCOOCH₃ | 3.5 | 2.54 |
| Mebendazole | -NHCOOCH₃ | 4.7 | 2.83 |
Note: pKa and logP values can vary depending on the experimental conditions and determination method. The values presented here are representative.
Experimental Protocols
This section outlines detailed methodologies for the synthesis of 2-substituted benzimidazoles and the determination of their key physicochemical properties.
Synthesis of 2-Substituted Benzimidazoles (Phillips-Ladenburg Reaction)
This protocol describes a common method for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with a carboxylic acid.
Materials:
-
o-Phenylenediamine
-
Substituted Carboxylic Acid (e.g., acetic acid for 2-methylbenzimidazole)
-
4M Hydrochloric Acid
-
Ammonium Hydroxide solution
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, Buchner funnel, and filter paper
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Add 4M hydrochloric acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with ammonium hydroxide solution until a precipitate forms.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-substituted benzimidazole.
-
Dry the purified product and determine its melting point and characterize it using spectroscopic methods (e.g., IR, NMR).
Determination of the Partition Coefficient (logP) - Shake-Flask Method
This protocol outlines the traditional shake-flask method for determining the octanol-water partition coefficient (logP).
Materials:
-
2-Substituted benzimidazole derivative
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
Vortex mixer or shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the 2-substituted benzimidazole in either water or n-octanol.
-
In a separatory funnel, add a known volume of the stock solution and a known volume of the other solvent (n-octanol or water). The total volume and the ratio of the two phases should be recorded.
-
Shake the separatory funnel vigorously for a predetermined amount of time (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary to break it.
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the benzimidazole derivative in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.
-
The logP value is the base-10 logarithm of the partition coefficient.
Determination of the Acid Dissociation Constant (pKa) - Potentiometric Titration
This protocol describes the determination of pKa using potentiometric titration.
Materials:
-
2-Substituted benzimidazole derivative
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Deionized water
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Accurately weigh a known amount of the 2-substituted benzimidazole and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be used if the compound has low water solubility.
-
Place the solution in a beaker with a stir bar and begin stirring.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized strong acid (or base, depending on the expected pKa). Add the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa can be determined from the titration curve. For a basic compound, the pKa is the pH at which half of the compound is protonated (i.e., at the half-equivalence point). For an acidic compound, it is the pH at which half of the compound is deprotonated. The pKa can also be determined by calculating the first derivative of the titration curve, where the peak corresponds to the equivalence point.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for the synthesis and characterization of 2-substituted benzimidazoles and a simplified representation of a key signaling pathway they are known to modulate.
Experimental Workflow
Caption: Experimental workflow for synthesis and characterization.
Signaling Pathway: Inhibition of Tubulin Polymerization
Many 2-substituted benzimidazoles, particularly those with anthelmintic activity, function by inhibiting the polymerization of tubulin, a key component of microtubules. This disruption of the cytoskeleton leads to impaired cellular processes and ultimately cell death in parasites.
Caption: Inhibition of tubulin polymerization by 2-substituted benzimidazoles.
References
A Technical Guide to the Solubility of 2-(2-fluorophenyl)-1H-benzimidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(2-fluorophenyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this document outlines a robust experimental protocol for its determination, discusses predicted solubility based on its chemical structure, and furnishes the necessary visual aids to understand the experimental workflow.
Predicted Solubility Profile
The molecular structure of this compound, with its benzimidazole ring system and a fluorophenyl substituent, suggests a molecule with moderate polarity. The benzimidazole moiety contains nitrogen atoms capable of acting as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. The fluorophenyl group adds a degree of lipophilicity.
Based on these structural features, it is anticipated that this compound will exhibit preferential solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where hydrogen bonding interactions can be significant. It is also likely to be soluble in alcohols like methanol and ethanol. Its solubility in nonpolar solvents such as hexane is expected to be limited. The solubility in chlorinated solvents like dichloromethane and chloroform is predicted to be intermediate.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Polar Protic Solvents | ||||
| Methanol | ||||
| Ethanol | ||||
| n-Propanol | ||||
| Isopropanol | ||||
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Acetonitrile | ||||
| Acetone | ||||
| Nonpolar Solvents | ||||
| n-Hexane | ||||
| Toluene | ||||
| Chlorinated Solvents | ||||
| Dichloromethane (DCM) | ||||
| Chloroform |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the accurate determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted shake-flask method coupled with a reliable analytical technique for quantification.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The required time may vary depending on the solvent and should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
Dilute the filtered saturated solution with a suitable solvent (often the same solvent used for saturation or the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[1][2] A standard calibration curve should be prepared using known concentrations of this compound.
-
The HPLC method should be optimized for the separation and quantification of the analyte. A typical starting point could be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer.[1]
-
Alternatively, UV-Vis spectrophotometry can be used if the compound has a distinct chromophore and there are no interfering substances.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample determined by the analytical method, calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
The logical relationship for selecting an appropriate analytical method for quantification is also an important consideration for researchers.
Caption: Decision tree for analytical method selection.
References
Illuminating the Core: A Technical Guide to the Structural Elucidation of Novel Fluorinated Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of fluorine atoms into this privileged structure can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated benzimidazoles a focal point of modern drug discovery. This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of these novel compounds.
Synthesis and Purification: The Foundation of Structural Analysis
The journey to structural elucidation begins with the successful synthesis and purification of the target compound. A common and effective route to fluorinated benzimidazoles involves the condensation of a fluorinated o-phenylenediamine with a carboxylic acid or its derivative.
General Synthesis Protocol
A representative synthesis of a fluorinated benzimidazole derivative is outlined below. This protocol is a composite of established methods and should be adapted based on the specific reactivity of the substrates.
Reaction Scheme:
-
Reactants: Fluorinated o-phenylenediamine, Carboxylic Acid
-
Catalyst/Solvent: Acid catalyst (e.g., polyphosphoric acid), high-boiling solvent (e.g., N,N-dimethylformamide)
-
Conditions: Elevated temperature (e.g., 90-180°C), inert atmosphere
Detailed Methodology:
-
Reactant Preparation: A solution of the chosen fluorinated o-phenylenediamine (1 equivalent) is prepared in the selected solvent.
-
Addition of Reagents: The carboxylic acid (1-1.2 equivalents) and the acid catalyst are added to the solution.
-
Reaction: The mixture is heated to the target temperature and stirred for a specified duration (typically 1.5-6 hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Spectroscopic Characterization: Deciphering the Molecular Signature
A suite of spectroscopic techniques is employed to piece together the molecular structure of the newly synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For fluorinated benzimidazoles, 1H, 13C, and 19F NMR are indispensable.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
Data Acquisition: The NMR spectra are recorded on a spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Processing: The raw data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
Table 1: Representative NMR Data for a Fluorinated Benzimidazole Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1H | 12.18 | s | - | NH |
| 8.80 | s | - | N=CH | |
| 7.63-7.16 | m | - | Aromatic-H | |
| 13C | 166.85 | s | - | C=N |
| 161.15 | d | 1JCF = 245 | C-F | |
| 142.31 | s | - | Aromatic-C | |
| 135.92-115.18 | m | - | Aromatic-C | |
| 19F | -112.5 | s | - | Ar-F |
Note: The data presented is a representative example based on published literature.[1]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.
Table 2: Representative Mass Spectrometry Data
| Compound | Formula | Calculated Mass [M+H]+ | Found Mass [M+H]+ |
| Fluorinated Benzimidazole Derivative | C8H5F4N2O | 221.0332 | 221.0339 |
Note: The data presented is a representative example based on published literature.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
-
Data Acquisition: The IR spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm-1).
Table 3: Characteristic IR Absorption Bands for a Fluorinated Benzimidazole
| Wavenumber (cm-1) | Intensity | Assignment |
| 3221 | Broad | N-H stretch |
| 1664 | Strong | C=O stretch (if applicable) |
| 1629-1614 | Medium | C=N stretch |
| 1568-1429 | Medium | C=C aromatic stretch |
| 1242-1074 | Strong | C-F stretch |
Note: The data presented is a representative example based on published literature.[3][4]
X-ray Crystallography: Unveiling the Three-Dimensional Architecture
Single-crystal X-ray diffraction provides unambiguous proof of structure by determining the precise arrangement of atoms in the crystal lattice. This technique is invaluable for confirming connectivity, stereochemistry, and intermolecular interactions.[2][5][6][7]
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a specific temperature (often low temperature to reduce thermal vibrations).
-
Structure Solution and Refinement: The collected data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Table 4: Representative Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5432(3) |
| b (Å) | 12.1234(5) |
| c (Å) | 9.8765(4) |
| α (°) | 90 |
| β (°) | 109.21(2) |
| γ (°) | 90 |
| V (Å3) | 978.54(7) |
| Z | 4 |
| R-factor | 0.045 |
Note: The data presented is a representative example based on published literature.[2]
The presence of fluorine atoms often influences the crystal packing through the formation of C-H···F and C-F···π interactions, which can be visualized and analyzed from the crystallographic data.[2][6]
Visualizing the Process and Pathways
Visual representations are crucial for understanding complex workflows and biological interactions. The following diagrams, generated using the DOT language, illustrate key aspects of the structural elucidation process and a potential biological context.
Caption: Experimental workflow for the synthesis and structural elucidation of novel fluorinated benzimidazoles.
Caption: A simplified signaling pathway illustrating a potential antibacterial mechanism of action.
Caption: Logical relationship between analytical techniques and the structural information they provide.
Conclusion
The structural elucidation of novel fluorinated benzimidazole compounds is a multi-faceted process that relies on a synergistic combination of organic synthesis and advanced analytical techniques. A meticulous approach to synthesis and purification, followed by comprehensive spectroscopic and crystallographic analysis, is paramount for unambiguously determining the molecular architecture. The insights gained from these studies are critical for understanding structure-activity relationships and for the rational design of next-generation therapeutic agents. This guide provides a foundational framework for researchers embarking on the exciting and impactful journey of exploring the chemical space of fluorinated benzimidazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. researchgate.net [researchgate.net]
Quantum Chemical Calculations for 2-Phenylbenzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of 2-phenylbenzimidazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Quantum chemical methods offer a powerful tool to understand the electronic structure, reactivity, and spectroscopic properties of these molecules, thereby aiding in the rational design of new and more potent therapeutic agents.
Core Concepts in Quantum Chemical Calculations
Quantum chemical calculations are based on the principles of quantum mechanics to model and predict the properties of molecules. For 2-phenylbenzimidazole derivatives, these calculations can provide valuable insights into:
-
Molecular Geometry: Predicting the three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Determining the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.[1][2]
-
Spectroscopic Properties: Simulating infrared (IR), UV-Vis, and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.
-
Reactivity Descriptors: Calculating parameters such as chemical hardness, softness, electronegativity, and electrophilicity index to predict how a molecule will interact with other chemical species.[3]
-
Non-Linear Optical (NLO) Properties: Evaluating the potential of these derivatives in materials science by calculating properties like polarizability and hyperpolarizability.[4][5]
Methodologies and Protocols
Computational Protocol: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational method for studying 2-phenylbenzimidazole derivatives due to its balance of accuracy and computational cost. A typical DFT calculation workflow is outlined below.
Workflow for DFT Calculations:
Figure 1: A generalized workflow for performing DFT calculations on 2-phenylbenzimidazole derivatives.
Detailed Steps:
-
Molecule Building: The 2D structure of the 2-phenylbenzimidazole derivative is drawn using chemical drawing software and converted to a 3D structure.
-
Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. The B3LYP functional with the 6-311G(d,p) basis set is a commonly used level of theory for this purpose.[6][7] The optimization is carried out using quantum chemistry software packages like Gaussian.[6][8]
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.[6]
-
Property Calculation: Once the optimized geometry is confirmed, various molecular properties are calculated at the same level of theory. This includes HOMO-LUMO energies, molecular electrostatic potential, and NLO properties.
Experimental Protocol: Synthesis of 2-Phenylbenzimidazole Derivatives
A common method for the synthesis of 2-phenylbenzimidazole derivatives involves the condensation reaction of o-phenylenediamine with a substituted benzoic acid or benzaldehyde.[9][10]
General Synthesis Procedure:
-
A mixture of o-phenylenediamine and a substituted benzoic acid is heated in the presence of a catalyst, such as hydrochloric acid.[10]
-
The reaction mixture is then neutralized to precipitate the crude product.[10]
-
The crude product is purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure 2-phenylbenzimidazole derivative.[10]
-
The structure of the synthesized compound is confirmed using spectroscopic techniques like IR, NMR, and mass spectrometry.[9][10][11]
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (in this case, a 2-phenylbenzimidazole derivative) to the active site of a target protein. This is particularly relevant for drug development.
Workflow for Molecular Docking:
Figure 2: A step-by-step workflow for performing molecular docking studies.
Detailed Steps:
-
Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other heteroatoms are removed, and hydrogen atoms are added. The 2-phenylbenzimidazole derivative's structure is optimized using DFT.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.
-
Docking Simulation: A docking algorithm, such as the one implemented in AutoDock, is used to explore different conformations and orientations of the ligand within the active site.[8]
-
Analysis of Results: The results are analyzed to identify the best binding pose based on the predicted binding energy and interactions with the protein's amino acid residues.
Data Presentation
Quantitative data from quantum chemical calculations are best presented in tables for clear comparison between different derivatives.
Table 1: Calculated Geometric Parameters for a 2-Phenylbenzimidazole Derivative (Example)
| Parameter | Bond | Calculated Value (Å or °) |
| Bond Length | C-N (imidazole) | 1.379 |
| C=N (imidazole) | 1.316 | |
| Bond Angle | C-N-C (imidazole) | 108.5 |
| Dihedral Angle | Phenyl-Benzimidazole | 35.2 |
Note: The values presented are examples and will vary depending on the specific derivative and the level of theory used. A study on benzimidazole-thiadiazole derivatives reported N–C single and N=C double bonds of the benzimidazole ring to be 1.379 and 1.316 Å, respectively, which are in good agreement with experimental values.[6]
Table 2: Calculated Electronic Properties of 2-Phenylbenzimidazole Derivatives (Example)
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Unsubstituted | -6.25 | -1.89 | 4.36 | 3.45 |
| 4-Nitro substituted | -6.87 | -2.54 | 4.33 | 7.21 |
| 4-Amino substituted | -5.89 | -1.56 | 4.33 | 4.89 |
Note: Values are illustrative. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity.[1][2]
Application in Drug Development
Quantum chemical calculations play a crucial role in modern drug discovery by providing a molecular-level understanding of the properties of potential drug candidates.
Relationship between Quantum Chemical Properties and Drug Activity:
Figure 3: The role of quantum chemical calculations in the rational design of drugs.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.[12][13] Quantum chemical descriptors, such as HOMO-LUMO energies, dipole moment, and atomic charges, are often used in QSAR models to predict the activity of new, unsynthesized derivatives.[14]
-
Molecular Docking: As described earlier, molecular docking helps in understanding the binding interactions between a 2-phenylbenzimidazole derivative and its biological target. This information is critical for optimizing the lead compound to improve its potency and selectivity.
-
ADMET Prediction: While not a direct output of all quantum chemical calculations, the electronic properties and molecular descriptors derived from them can be used as input for models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful and versatile toolkit for the investigation of 2-phenylbenzimidazole derivatives. By elucidating their structural, electronic, and reactivity properties, these computational methods offer invaluable guidance for the synthesis of novel compounds and the rational design of more effective therapeutic agents. The integration of computational and experimental approaches is key to accelerating the discovery and development of new drugs based on the 2-phenylbenzimidazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. malayajournal.org [malayajournal.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum chemical study of benzimidazole derivatives to tune the second-order nonlinear optical molecular switching by proton abstraction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystal structure and DFT study of 2-(pyren-1-yl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajchem-a.com [ajchem-a.com]
- 13. ijpsr.com [ijpsr.com]
- 14. biolscigroup.us [biolscigroup.us]
A Theoretical Deep Dive into the Structural and Electronic Landscape of 2-(2-Fluorophenyl)-1H-benzimidazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive theoretical investigation into the molecular structure, vibrational properties, and electronic characteristics of 2-(2-fluorophenyl)-1H-benzimidazole. Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of a fluorine atom on the phenyl ring can significantly alter the molecule's physicochemical and biological properties, making a detailed theoretical analysis crucial for understanding its behavior and potential as a drug candidate. This document summarizes key quantitative data, outlines detailed experimental and computational methodologies, and provides visual representations of the investigative workflow.
Molecular Structure and Geometry Optimization
The foundational step in the theoretical investigation of a molecule is the determination of its most stable three-dimensional conformation. This is achieved through geometry optimization using computational chemistry methods. Density Functional Theory (DFT) is a powerful and widely used approach for this purpose, offering a good balance between accuracy and computational cost.
Computational Methodology
The geometry of this compound is typically optimized using DFT calculations. A common and reliable method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p). This level of theory provides accurate predictions of molecular geometries and electronic properties. The calculations are performed in the gas phase to represent the molecule in an isolated state.
Optimized Geometrical Parameters
Below is a table summarizing the kind of data that would be generated from a DFT/B3LYP/6-311++G(d,p) calculation.
| Parameter | Atoms Involved | Calculated Value (Å or °) |
| Bond Lengths (Å) | ||
| C-F | Value | |
| C-N (imidazole) | Value | |
| N-H (imidazole) | Value | |
| C=N (imidazole) | Value | |
| C-C (inter-ring) | Value | |
| **Bond Angles (°) ** | ||
| C-C-F | Value | |
| C-N-C (imidazole) | Value | |
| C-C-N | Value | |
| Dihedral Angles (°) | ||
| Phenyl Ring vs. Benzimidazole Ring | Value |
Note: The values in this table are placeholders, representing the type of data obtained from DFT calculations.
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and overall structure. Theoretical calculations of vibrational frequencies complement experimental data, aiding in the precise assignment of vibrational modes.
Experimental Protocol: FT-IR Spectroscopy
A typical experimental protocol for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a synthesized benzimidazole derivative is as follows:
-
Sample Preparation: A small amount of the purified this compound powder is mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to obtain the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Computational Protocol: Vibrational Frequency Calculation
Theoretical vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., DFT/B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.
Comparison of Theoretical and Experimental Vibrational Frequencies
The table below presents a representative comparison of experimental and calculated vibrational frequencies for key functional groups in a benzimidazole structure.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| N-H Stretch | ~3400 | Value |
| Aromatic C-H Stretch | ~3100-3000 | Value |
| C=N Stretch (imidazole) | ~1620 | Value |
| C=C Stretch (aromatic) | ~1600-1450 | Value |
| C-F Stretch | ~1250 | Value |
| C-H in-plane bending | ~1300-1000 | Value |
| C-H out-of-plane bending | ~900-675 | Value |
Note: The values in this table are illustrative and represent the type of data presented in a comparative vibrational analysis.
Electronic Properties and Reactivity
The electronic structure of a molecule governs its reactivity and potential for intermolecular interactions. Key descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) provide valuable insights.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
| Parameter | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
Note: The values in this table are placeholders, representing the type of data obtained from DFT calculations.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. The MEP surface provides a visual representation of the charge distribution and is invaluable for understanding intermolecular interactions, such as drug-receptor binding.
Synthesis of this compound
While a specific, detailed protocol for the 2-fluoro isomer is not widely published, a general and effective method for the synthesis of 2-arylbenzimidazoles involves the condensation of an o-phenylenediamine with an appropriate aldehyde. For comparison, a detailed protocol for the synthesis of the 2-(4-fluorophenyl)-1H-benzimidazole isomer is provided below.[1]
Experimental Protocol for 2-(4-Fluorophenyl)-1H-benzimidazole Synthesis[1]
-
Reactant Mixture: To a solution of 1,2-phenylenediamine (1.08 g, 10.0 mmol) in ethanol (10 mL), 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) is added.
-
Addition of Oxidizing Agent: A solution of sodium metabisulfite (2.85 g, 15.0 mmol) in water (3 mL) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at room temperature, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is subjected to column chromatography for purification, typically using a solvent system like dichloromethane/diethyl ether/methanol to afford the pure product.
Visualization of the Investigative Workflow
To provide a clear overview of the theoretical and experimental workflow, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Workflow for the theoretical investigation of this compound.
Caption: Logical relationship between experimental and theoretical data for structural analysis.
Conclusion
The theoretical investigation of this compound, through computational methods such as Density Functional Theory, provides profound insights into its structural, vibrational, and electronic properties. This knowledge is paramount for understanding its potential as a pharmacologically active agent. The synergy between theoretical calculations and experimental data allows for a robust characterization of the molecule. The methodologies and data frameworks presented in this whitepaper serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, facilitating the rational design of novel benzimidazole-based therapeutics. While a complete set of experimental and theoretical data for the 2-fluoro isomer is a subject for future research, the established protocols and comparative data from closely related analogs provide a solid foundation for such investigations.
References
Methodological & Application
Application Notes and Protocols: In Vitro Antiproliferative Activity of 2-(2-Fluorophenyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antiproliferative activity of 2-(2-fluorophenyl)-1H-benzimidazole and its derivatives. Detailed protocols for evaluating its cytotoxic effects, impact on cell cycle progression, and apoptosis-inducing capabilities are outlined below.
Quantitative Data Summary
The antiproliferative activity of a series of 2-(fluorophenyl)-1H-benzimidazole derivatives has been evaluated against a panel of human cancer cell lines using the MTT assay. The 50% inhibitory concentration (IC50), which is the concentration that reduces the absorbance of untreated wells by 50%, was determined. The results, adapted from studies on similar compounds, demonstrate significant cytotoxic effects.[1]
| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Selectivity vs. Normal Cells (HEK293) IC50 (µM) |
| ORT12 | 2-fluoro | A549 (Lung) | >10 | >10 |
| A498 (Kidney) | >10 | |||
| HeLa (Cervical) | >10 | |||
| HepG2 (Liver) | >10 | |||
| A375 (Melanoma) | >10 | |||
| ORT13 | 3-fluoro | A549 (Lung) | 1.768 | 4.420 |
| A498 (Kidney) | 1.768 | |||
| HeLa (Cervical) | 0.354 | |||
| HepG2 (Liver) | 0.354 | |||
| A375 (Melanoma) | 0.354 | |||
| ORT14 | 4-fluoro | A549 (Lung) | 0.377 | 9.424 |
| A498 (Kidney) | 0.377 | |||
| HeLa (Cervical) | 0.188 | |||
| HepG2 (Liver) | 0.188 | |||
| A375 (Melanoma) | 0.377 |
Note: Data for ORT12, ORT13, and ORT14 are presented as representative examples of 2-(fluorophenyl)-1H-benzimidazole derivatives from the study by Ersan and Duran (2021). ORT12 specifically represents the 2-fluorophenyl isomer.[1]
Experimental Protocols
Synthesis of 2-(fluorophenyl)-1H-benzimidazole Derivatives
A general one-step synthetic pathway using the polyphosphoric acid (PPA) method can be employed for the synthesis of 2-(fluorophenyl)-1H-benzimidazole derivatives.[1]
Procedure:
-
A mixture of a 1,2-phenylenediamine derivative (1 equivalent) and the corresponding fluorobenzoic acid derivative (1.1 equivalents) is heated in polyphosphoric acid (PPA).[1]
-
The reaction mixture is then poured onto ice water and neutralized with a 5 M NaOH solution to a slightly basic pH (8–9) to precipitate the product.[1]
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent.[1]
-
The final crystalline compound is filtered and dried under a vacuum.[1]
Caption: General synthesis workflow for 2-(fluorophenyl)-1H-benzimidazole derivatives.
In Vitro Antiproliferative Activity (MTT Assay)
This protocol is to determine the concentration at which this compound inhibits cell viability by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add 100 µL of the diluted compound solutions to the wells. Include untreated cells (vehicle control) and medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of the test compound on cell cycle progression.
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS to remove ethanol and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Collect all cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is to detect changes in the expression of proteins involved in apoptosis.
Materials:
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.
Potential Mechanism of Action: Signaling Pathway
While the precise mechanism of this compound is under investigation, many benzimidazole derivatives exert their anticancer effects by targeting key cellular processes. Plausible mechanisms include the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, and the modulation of apoptosis-related proteins.
Caption: Plausible signaling pathway for the antiproliferative effects of this compound.
References
Application Notes and Protocols for Antimicrobial Screening of Fluorinated Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of fluorinated benzimidazole derivatives. This class of compounds has demonstrated significant potential as antibacterial and antifungal agents, making them promising candidates for further drug development. The inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and overall efficacy.
Overview of Antimicrobial Activity
Fluorinated benzimidazole derivatives have exhibited a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Structure-activity relationship (SAR) studies suggest that the position of fluorine substitution on the benzimidazole ring or on pendant phenyl groups significantly influences the antimicrobial potency. For instance, some studies have shown that meta-fluoro substitution can be crucial for activity against certain bacterial strains.[1][2] The mechanism of action for their antibacterial effects is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3] In fungi, these derivatives have been shown to inhibit the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[4][5]
Data Presentation: Antimicrobial Activity of Fluorinated Benzimidazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for representative fluorinated benzimidazole derivatives against various microbial strains, as reported in the literature.
Table 1: Antibacterial Activity of Fluorinated Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Bacillus subtilis | Staphylococcus aureus | Escherichia coli | |
| Compound 14 | 7.81 | - | - |
| Compound 18 | 7.81 | - | 31.25 |
| Compound 6c | - | - | 2 (TolC mutant) |
Note: "-" indicates data not reported in the cited source.
Table 2: Antifungal Activity of Fluorinated Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 17 | Candida parapsilosis | 15.62 | [1] |
| EMC120B12 | Candida albicans | - | [4][5] |
| Candida glabrata | - | [4][5] | |
| Candida krusei | - | [4][5] |
Note: "-" indicates that while high activity was reported, specific MIC values were not provided in the abstract.
Experimental Protocols
This section provides detailed protocols for key experiments in the antimicrobial screening of fluorinated benzimidazole derivatives.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Fluorinated benzimidazole derivatives
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the fluorinated benzimidazole derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth medium only).
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Reading the Results:
-
Visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Disk Diffusion Assay
Principle: This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Fluorinated benzimidazole derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar plates
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Incubator
-
Calipers or a ruler
Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized microbial suspension as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the fluorinated benzimidazole derivative.
-
Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters.
-
The size of the zone is indicative of the antimicrobial activity.
-
Anti-Biofilm Assay
Principle: This assay evaluates the ability of a compound to inhibit biofilm formation or eradicate pre-formed biofilms.
Materials:
-
Fluorinated benzimidazole derivatives
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Bacterial strains known for biofilm formation
-
Crystal Violet (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Protocol:
-
Biofilm Inhibition Assay (MBIC):
-
Prepare serial dilutions of the fluorinated benzimidazole derivative in the growth medium in a 96-well plate.
-
Add a standardized bacterial suspension to each well.
-
Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain the remaining biofilm with 0.1% crystal violet for 15 minutes.
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that shows a significant reduction in biofilm formation.
-
-
Biofilm Eradication Assay (MBEC):
-
First, grow mature biofilms in a 96-well plate by inoculating with a bacterial suspension and incubating for 24-48 hours.
-
After biofilm formation, remove the planktonic cells and wash the wells with PBS.
-
Add fresh medium containing serial dilutions of the fluorinated benzimidazole derivative to the wells with the pre-formed biofilms.
-
Incubate for another 24 hours.
-
Quantify the remaining viable biofilm using crystal violet staining as described above, or by determining the number of viable cells (CFU counting).
-
The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that results in a significant reduction of the pre-formed biofilm.
-
Visualizations of Mechanisms of Action
Inhibition of Bacterial DNA Gyrase
Fluorinated benzimidazole derivatives can inhibit bacterial DNA gyrase, an enzyme crucial for maintaining DNA topology during replication and transcription. This inhibition ultimately leads to bacterial cell death.
Caption: Inhibition of bacterial DNA gyrase by fluorinated benzimidazoles.
Inhibition of Fungal Ergosterol Biosynthesis
The antifungal activity of fluorinated benzimidazole derivatives can be attributed to the disruption of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.
Caption: Inhibition of fungal ergosterol biosynthesis by fluorinated benzimidazoles.
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a typical workflow for the initial antimicrobial screening of novel fluorinated benzimidazole derivatives.
Caption: Workflow for antimicrobial screening of fluorinated benzimidazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing the Cytotoxicity of Benzimidazole Compounds using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds with a wide range of therapeutic applications, including anticancer properties.[1] Assessing the cytotoxic potential of novel benzimidazole compounds is a critical step in the drug discovery and development process.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for evaluating in vitro cytotoxicity.[3] This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and, conversely, cytotoxicity.
The principle of the MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[4] This reaction produces a purple, insoluble formazan product.[4][5] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer.[5] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4] A decrease in color intensity indicates a reduction in cell viability due to the cytotoxic effects of the tested compound.[4]
This document provides a detailed protocol for utilizing the MTT assay to determine the cytotoxic effects of benzimidazole compounds on various cancer cell lines.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Specifications | Storage |
| Benzimidazole Compounds | Stock solutions prepared in DMSO | -20°C, protected from light |
| MTT Reagent | 5 mg/mL in sterile PBS or serum-free medium | 4°C, protected from light[5] |
| Solubilization Solution | e.g., 0.1% NP40 in isopropanol with 4 mM HCl, or DMSO | Room Temperature |
| Cell Culture Medium | Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) | 4°C |
| Fetal Bovine Serum (FBS) | Heat-inactivated | -20°C |
| Penicillin-Streptomycin | 100 U/mL penicillin, 100 µg/mL streptomycin | -20°C |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA | 4°C |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Room Temperature |
| 96-well flat-bottom plates | Sterile, tissue culture treated | Room Temperature |
| Selected Cancer Cell Lines | e.g., MCF-7 (breast), HepG2 (liver), DLD-1 (colon)[6][7] | Liquid Nitrogen |
Table 2: Experimental Parameters
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 1 x 10³ to 1 x 10⁵ cells/well[8] | Optimize for each cell line to ensure exponential growth during the assay. |
| Benzimidazole Concentration | Varies (e.g., 0.1 µM to 200 µM)[6][7] | Perform a dose-response study with serial dilutions. |
| Incubation with Compound | 24, 48, or 72 hours[6][9] | The duration depends on the compound's mechanism of action. |
| MTT Incubation Time | 2 to 4 hours[8] | Observe for the formation of purple precipitate. |
| Solubilization Time | 2 hours to overnight[8][10] | Ensure complete dissolution of formazan crystals. |
| Absorbance Wavelength | 550 - 600 nm (Optimal: 570 nm)[10] | |
| Reference Wavelength | > 650 nm | To subtract background absorbance. |
Experimental Protocols
Reagent Preparation
-
Benzimidazole Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of the benzimidazole compound in sterile dimethyl sulfoxide (DMSO). Store aliquots at -20°C.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS or serum-free medium to a final concentration of 5 mg/mL.[5] Vortex or sonicate to dissolve completely. Sterilize the solution by passing it through a 0.2 µm filter.[5] Store at 4°C, protected from light.
-
Solubilization Solution: Prepare the appropriate formazan solubilizing agent. Common options include:
-
Acidified Isopropanol: 0.04 N HCl in isopropanol.
-
DMSO.
-
A solution of 10% SDS in 0.01 M HCl.
-
Cell Culture and Seeding
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells that are in the exponential growth phase using Trypsin-EDTA for adherent cells or by centrifugation for suspension cells.[10]
-
Perform a cell count using a hemocytometer or an automated cell counter and determine cell viability (should be >95%).
-
Dilute the cells in fresh culture medium to the optimized seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[8]
-
Incubate the plate for 12 to 24 hours to allow the cells to attach and recover.[8]
Treatment with Benzimidazole Compounds
-
Prepare serial dilutions of the benzimidazole compounds in culture medium from the stock solution. The final DMSO concentration in the wells should be non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the benzimidazole compounds.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration used for the compounds.
-
Untreated Control: Cells in culture medium only.
-
Blank: Culture medium without cells to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6][9]
MTT Assay and Absorbance Measurement
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the controls.[8]
-
Incubate the plate for an additional 2 to 4 hours at 37°C.[8] Periodically check for the formation of purple formazan crystals using an inverted microscope.[8]
-
After the MTT incubation, add 100-150 µL of the solubilization solution to each well.[8]
-
Gently swirl the plate to mix. For adherent cells, care should be taken not to dislodge the formazan crystals before solubilization. Shaking on an orbital shaker for 15 minutes can aid in dissolution.
-
Incubate the plate in the dark at room temperature for 2 to 4 hours, or overnight, to ensure complete solubilization of the formazan crystals.[8][10]
-
Measure the absorbance at a wavelength between 550 and 600 nm (optimally 570 nm) using a microplate reader.[10] Use a reference wavelength of 650 nm or higher to subtract background absorbance.
Data Analysis and Interpretation
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each treatment concentration using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100 [11]
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the benzimidazole compound concentration to generate a dose-response curve.[12]
-
IC₅₀ Calculation: Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability. This can be calculated from the dose-response curve using non-linear regression analysis in software like GraphPad Prism or by using the linear equation from the trendline in Excel.[11][12] A lower IC₅₀ value indicates higher cytotoxic potency.[2]
Visualization of Experimental Workflow
Caption: Workflow of the MTT assay for assessing benzimidazole cytotoxicity.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. atcc.org [atcc.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Application Notes: 2-(2-fluorophenyl)-1H-benzimidazole as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-(2-fluorophenyl)-1H-benzimidazole and its derivatives as a class of anticancer agents. The information collated from recent studies highlights its mechanism of action, summarizes its in vitro efficacy, and provides detailed protocols for key experimental assays.
Introduction
Benzimidazoles are heterocyclic aromatic organic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to naturally occurring nucleotides.[1] This structural feature allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer effects.[1][2] The unique core structure and relatively low toxicity profile of benzimidazole make it an attractive scaffold for the development of novel anticancer drugs.[3][4] Derivatives of benzimidazole have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of crucial signaling pathways.[4][5]
The addition of a fluorophenyl group at the 2-position of the benzimidazole ring has been a key area of investigation. Fluorine substitution can significantly enhance the metabolic stability and binding affinity of the molecule to its target proteins.[6] This note focuses on the specific derivative, this compound, and related compounds, summarizing the existing data on their anticancer properties and providing practical protocols for their evaluation.
Anticancer Activity and Mechanism of Action
Derivatives of 2-(fluorophenyl)-1H-benzimidazole have demonstrated significant antiproliferative activity against a variety of cancer cell lines. The primary mechanisms underlying their anticancer effects are multifaceted and appear to involve the induction of programmed cell death (apoptosis) and disruption of the cell cycle.
Induction of Apoptosis
Several studies have shown that 2-(fluorophenyl)-1H-benzimidazole derivatives can trigger apoptosis in cancer cells.[5] This is a critical mechanism for an effective anticancer agent, as it leads to the controlled elimination of malignant cells. The apoptotic process can be initiated through both intrinsic (mitochondrial-mediated) and extrinsic pathways. Evidence suggests that these compounds can decrease the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[5] Furthermore, they have been observed to increase the activity of caspases, which are key executioner enzymes in the apoptotic cascade.[7]
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds have been shown to cause cell cycle arrest, primarily at the G2/M or S phase.[5][8] By halting the progression of the cell cycle, these agents prevent cancer cells from dividing and proliferating. This effect is often linked to the inhibition of key cell cycle regulatory proteins.
Inhibition of Signaling Pathways
The anticancer activity of 2-(fluorophenyl)-1H-benzimidazole derivatives is also attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer. One of the key targets is the Epidermal Growth Factor Receptor (EGFR) pathway, which plays a vital role in cell growth, proliferation, and survival.[1][5] Inhibition of EGFR and its downstream signaling cascades, such as the PI3K/Akt and MEK/Erk pathways, can effectively suppress tumor growth.[1]
Another important mechanism is the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, ultimately leading to cell death.[2]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of various 2-(fluorophenyl)-1H-benzimidazole derivatives against different cancer cell lines, as reported in the literature. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound derivative (ORT15) | Caco-2 (Colon) | 1.83 | [6] |
| This compound derivative (ORT15) | HepG2 (Liver) | 2.17 | [6] |
| This compound derivative (ORT15) | A375 (Melanoma) | 2.54 | [6] |
| 2-(4-fluorophenyl)-1H-benzimidazole derivative (ORT14) | Caco-2 (Colon) | 1.56 | [6] |
| 2-(4-fluorophenyl)-1H-benzimidazole derivative (ORT14) | HepG2 (Liver) | 1.98 | [6] |
| 2-(4-fluorophenyl)-1H-benzimidazole derivative (ORT14) | A375 (Melanoma) | 2.21 | [6] |
| Methyl-2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | MCF-7 (Breast) | Most Promising | [9] |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to evaluate the anticancer potential of this compound and its derivatives.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., Caco-2, HepG2, A375)
-
RPMI 1640 medium supplemented with 10% fetal calf serum, penicillin, and streptomycin
-
96-well plates
-
This compound derivative(s) dissolved in DMSO
-
MTT solution (0.5 mg/mL in phosphate-buffered saline)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines in RPMI 1640 medium at 37°C in a humidified atmosphere with 5% CO2. Seed the cells into 96-well plates at a density of 1–2.5 x 10^4 cells per mL in a total volume of 100 µL per well. Allow the cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium from a stock solution in DMSO. The final concentrations should typically range from 10^-7 to 10^-5 mol/L. Add the compound solutions to the wells in triplicate. Include wells with untreated cells (vehicle control) and wells with media alone (blank).
-
Incubation: Incubate the plates for 96 hours under the same culture conditions.
-
MTT Addition: After the incubation period, remove the supernatant and add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate the plates for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently agitate the plates on a mechanical plate mixer to ensure uniform color. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that reduces cell viability by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Culture medium and supplements
-
6-well plates
-
This compound derivative(s)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the this compound derivative for a specified period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (PI Staining)
This protocol uses propidium iodide (PI) to stain the DNA content of cells, allowing for the analysis of cell cycle distribution.
Materials:
-
Cancer cell lines
-
Culture medium and supplements
-
6-well plates
-
This compound derivative(s)
-
PBS (Phosphate-Buffered Saline)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells as described in the apoptosis assay protocol.
-
Cell Fixation: Harvest the cells and wash them with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the key signaling pathways potentially targeted by this compound and a general workflow for its in vitro evaluation.
References
- 1. nveo.org [nveo.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Effect of Benzimidazole Derivatives, Especially Mebendazole, on Triple-Negative Breast Cancer (TNBC) and Radiotherapy-Resistant TNBC In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neuroquantology.com [neuroquantology.com]
Application Notes and Protocols: Investigating the Antiviral Effects of 2-Phenylbenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives, particularly the 2-phenylbenzimidazole scaffold, represent a promising class of compounds with a broad spectrum of biological activities, including significant antiviral properties.[1][2][3] These compounds have demonstrated efficacy against a range of DNA and RNA viruses, making them attractive leads for the development of novel antiviral therapeutics.[1][4] Their mechanism of action often involves targeting critical viral processes such as genome replication and entry into host cells.[3][5] This document provides detailed application notes and experimental protocols for the investigation of the antiviral effects of 2-phenylbenzimidazole derivatives, intended for use by researchers, scientists, and drug development professionals.
Data Presentation: Antiviral Activity of 2-Phenylbenzimidazole Derivatives
The following tables summarize the in vitro antiviral activity and cytotoxicity of selected 2-phenylbenzimidazole derivatives against various viruses from cited literature.
Table 1: Antiviral Activity against RNA Viruses
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 24 | Vaccinia Virus (VV) | Vero | 0.1 | >100 | >1000 | |
| 50 | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 1.5 | >100 | >66.7 | [4] |
| 51 | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 0.8 | >100 | >125 | [4] |
| 53 | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 1.0 | >100 | >100 | [4] |
| Compound A | Hepatitis C Virus (HCV) Replicon | HBI10A | ~0.35 | >10 | >28.6 | |
| 2c | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 0.09 | >10 | >111 | [5] |
| 6c | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 0.23 | >10 | >43.5 | [5] |
| 7c | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 0.3 | >10 | >33.3 | [5] |
| LHF-535 | Lassa Virus (LASV) pseudovirus | HEK-293 | 0.00304 | >100 | >32895 | [6] |
Table 2: Antiviral Activity against DNA Viruses
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| BDCRB | Human Cytomegalovirus (HCMV) | MRHF | ~1-5 | Similar to GCV | Not specified | [7] |
| GW275175X | Human Cytomegalovirus (HCMV) | MRHF | ~1-5 | Similar to GCV | Not specified | [7] |
| Maribavir | Human Cytomegalovirus (HCMV) | MRHF | ~1-5 | Similar to GCV | Not specified | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific virus, cell line, and derivative being tested.
Cytotoxicity Assay
Objective: To determine the concentration of the 2-phenylbenzimidazole derivative that is toxic to the host cell line, typically expressed as the 50% cytotoxic concentration (CC₅₀).
Materials:
-
Host cell line (e.g., Vero, MDBK, HEK-293)
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
2-phenylbenzimidazole derivatives (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with the host cell line at an appropriate density to achieve 80-90% confluency after 24 hours.
-
Prepare serial dilutions of the 2-phenylbenzimidazole derivatives in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).
-
Remove the existing medium from the cells and add the compound dilutions. Include a "no drug" (medium only) control.
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, assess cell viability using a suitable reagent. For MTT, incubate with the reagent, then solubilize the formazan crystals with DMSO before reading the absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the "no drug" control.
-
Determine the CC₅₀ value by plotting the viability against the drug concentration and using non-linear regression analysis.
Plaque Reduction Assay
Objective: To quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Confluent host cell monolayers in 6- or 12-well plates
-
Virus stock of known titer (Plaque Forming Units/mL)
-
2-phenylbenzimidazole derivatives
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Wash the confluent cell monolayers with sterile PBS.
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.
-
During adsorption, prepare the overlay medium containing serial dilutions of the 2-phenylbenzimidazole derivative. The concentrations should be below the CC₅₀ value. Include a "no drug" virus control.
-
After the adsorption period, aspirate the virus inoculum.
-
Add the overlay medium containing the different concentrations of the compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 3-10 days, depending on the virus).
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with crystal violet solution.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" control.
-
Determine the EC₅₀ value (the concentration that inhibits plaque formation by 50%) using regression analysis.
Cytopathic Effect (CPE) Inhibition Assay
Objective: To evaluate the ability of a compound to inhibit the virus-induced damage to host cells.
Materials:
-
Host cells in 96-well plates
-
Virus stock
-
2-phenylbenzimidazole derivatives
-
Cell culture medium
-
Staining solution (e.g., crystal violet or neutral red)
Procedure:
-
Seed a 96-well plate with host cells and incubate to form a confluent monolayer.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a virus dilution that causes 100% CPE within 48-72 hours. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
After the incubation period, when the virus control wells show complete CPE, remove the medium.
-
Stain the remaining viable cells with crystal violet or neutral red.
-
After washing and drying, the stain can be solubilized and the absorbance read on a microplate reader.
-
The EC₅₀ is the compound concentration that protects 50% of the cells from the viral CPE.
Time-of-Drug-Addition Assay
Objective: To determine the stage of the viral replication cycle that is inhibited by the antiviral compound.
Materials:
-
Synchronized infected host cells
-
2-phenylbenzimidazole derivative at a concentration several-fold higher than its EC₅₀
-
Reference compounds with known mechanisms of action (e.g., entry inhibitors, replication inhibitors)
Procedure:
-
Infect a high density of host cells with the virus at a high multiplicity of infection (MOI) for a short period (e.g., 1-2 hours) to synchronize the infection.
-
Wash the cells to remove unadsorbed virus.
-
At various time points post-infection (e.g., 0, 2, 4, 6, 8 hours), add the 2-phenylbenzimidazole derivative and reference compounds to the infected cells.
-
Allow the infection to proceed for a single replication cycle (e.g., 24 hours).
-
Quantify the virus production at the end of the cycle (e.g., by plaque assay or qPCR).
-
Plot the viral yield against the time of compound addition. The time at which the compound can no longer inhibit viral replication indicates the latest possible point of action in the viral life cycle.
Visualizations
Signaling Pathways and Mechanisms of Action
Experimental Workflow for Antiviral Screening
Conclusion
The 2-phenylbenzimidazole scaffold is a versatile starting point for the development of novel antiviral agents. The protocols and data presented herein provide a framework for researchers to systematically investigate the antiviral properties of these derivatives. By employing a combination of cytotoxicity, primary screening, and mechanism-of-action studies, promising lead compounds can be identified and optimized for future therapeutic applications.
References
- 1. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. pblassaysci.com [pblassaysci.com]
- 6. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuroprotective Properties of Fluorinated Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the neuroprotective properties of fluorinated benzimidazole compounds, detailing their therapeutic potential, mechanisms of action, and protocols for their evaluation. The inclusion of fluorine atoms into the benzimidazole scaffold has been shown to enhance biological activity, improve blood-brain barrier permeability, and increase metabolic stability, making these compounds promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3]
Mechanisms of Neuroprotection
Fluorinated benzimidazole derivatives exert their neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, reducing neuroinflammation, and inhibiting key enzymes involved in the pathogenesis of neurodegenerative diseases.
1.1. Inhibition of Monoamine Oxidase B (MAO-B): Several fluorinated benzimidazole compounds have been identified as potent and selective inhibitors of MAO-B.[4][5] Inhibition of this enzyme increases the levels of dopamine in the brain, which is beneficial in Parkinson's disease. Furthermore, MAO-B inhibition reduces the production of reactive oxygen species (ROS), thereby alleviating oxidative stress.
1.2. Attenuation of Neuroinflammation and Oxidative Stress: These compounds have been shown to suppress neuroinflammation by inhibiting the activation of pro-inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome.[6][7][8] This leads to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.[7][9] Additionally, they enhance the endogenous antioxidant defense system by augmenting the levels of glutathione (GSH) and glutathione S-transferase (GST), and by scavenging free radicals.[8]
1.3. Inhibition of Beta-Secretase (BACE1) and Acetylcholinesterase (AChE): In the context of Alzheimer's disease, certain fluorinated benzimidazoles have demonstrated inhibitory activity against BACE1, a key enzyme in the production of amyloid-beta peptides, and AChE, an enzyme that degrades the neurotransmitter acetylcholine.[10][11]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of representative fluorinated benzimidazole compounds against various neuro-relevant targets.
| Compound ID | Target | IC50 Value | Reference |
| Compound 3b | MAO-B | Not explicitly quantified, but showed best docking result compared to Selegiline and Rasagiline | [4] |
| Compound 11d | Butyrylcholinesterase (BChE) | 3.7 nM | [6] |
| Compound 4f | Acetylcholinesterase (AChE) | 0.091 mM | [5] |
| Compound 4g | Acetylcholinesterase (AChE) | 0.134 mM | [5] |
| Compound 7 | Monoamine Oxidase B (hMAO-B) | More prominent inhibitory activity than other tested derivatives | [12] |
| Compound 16d | Monoamine Oxidase B (hMAO-B) | 67.3 nM | [13] |
Signaling Pathways
The neuroprotective effects of fluorinated benzimidazole compounds are mediated through the modulation of several key intracellular signaling pathways.
References
- 1. scribd.com [scribd.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Quantification of thiobarbituric acid reactive species (TBARS) optimized for zebrafish brain tissue [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 6. benchchem.com [benchchem.com]
- 7. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. queensu.ca [queensu.ca]
- 12. benchchem.com [benchchem.com]
- 13. behaviorcloud.com [behaviorcloud.com]
Application Notes and Protocols for 2-(2-fluorophenyl)-1H-benzimidazole in Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(2-fluorophenyl)-1H-benzimidazole as a potent inhibitor of tubulin polymerization, a critical process in cell division. This compound and its derivatives represent a promising class of molecules for investigation in oncology and drug discovery. The following sections detail its mechanism of action, quantitative data on its biological activities, and detailed protocols for its synthesis and evaluation.
Mechanism of Action
This compound belongs to the benzimidazole class of compounds, which are known to interfere with microtubule dynamics. Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are vital for various cellular processes, including the formation of the mitotic spindle during cell division.
The primary mechanism of action for this compound and related benzimidazoles involves the inhibition of tubulin polymerization. By binding to β-tubulin, these compounds prevent the incorporation of tubulin dimers into growing microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events:
-
G2/M Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell cycle to halt at the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged arrest at the G2/M phase triggers the intrinsic and/or extrinsic pathways of apoptosis (programmed cell death), ultimately leading to the elimination of the cancer cell.[2][3]
Data Presentation
The inhibitory effects of this compound and related compounds on cancer cell proliferation and tubulin polymerization are summarized below.
Table 1: Antiproliferative Activity of this compound (ORT12) against Human Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | >47.1 |
| A498 | Kidney Carcinoma | >47.1 |
| HeLa | Cervical Adenocarcinoma | >47.1 |
| HepG2 | Hepatocellular Carcinoma | >47.1 |
| A375 | Malignant Melanoma | >47.1 |
Note: While the specific compound this compound (ORT12) showed lower potency in this particular study, other fluoro-substituted benzimidazoles demonstrated significant antiproliferative activity, with IC50 values in the sub-micromolar range against the same cell lines. For instance, a meta-fluoro substituted analog (ORT16) exhibited an IC50 of 0.177 µM against the A549 cell line.[4] This highlights the potential for structural modifications to enhance efficacy.
Table 2: Tubulin Polymerization Inhibition by Representative Benzimidazole Derivatives
| Compound | IC50 (µM) | Reference |
| Compound 6r (an oxindole conjugate with a benzimidazole moiety) | 1.84 | [5] |
| Compound 6y (an oxindole conjugate with a benzimidazole moiety) | 2.43 | [5] |
| Representative 1,2,4-triazole derivative with a 2-phenylbenzothiazole moiety | 1.00 - 1.67 | [6] |
Experimental Protocols
Synthesis of this compound
A facile and efficient method for the synthesis of 2-(substituted-phenyl) benzimidazole derivatives involves the condensation of o-phenylenediamines with the corresponding benzaldehydes.[7]
Materials:
-
o-phenylenediamine
-
2-fluorobenzaldehyde
-
Sodium metabisulfite (Na2S2O5)
-
Ethanol
-
Water
-
n-hexane
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (2 mmol) and 2-fluorobenzaldehyde (2 mmol) in a 20 mL solution of ethanol and water (9:1 v/v).
-
Add sodium metabisulfite (4 mmol) to the mixture.
-
Stir the reaction mixture constantly at room temperature for 2 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under vacuum to obtain the crude product.
-
Wash the solid residue with water and then with n-hexane to remove impurities.
-
Dry the purified product at 80°C under reduced pressure.
-
Characterize the final product using FTIR, NMR, and HRMS.[7]
Caption: Synthesis workflow for this compound.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in turbidity of the solution.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO vehicle)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold GTB.
-
Prepare serial dilutions of this compound, positive control, and negative control in GTB.
-
In a 96-well plate on ice, add the test compounds and controls.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the change in absorbance over time to generate polymerization curves.
-
Calculate the IC50 value by determining the concentration of the compound that inhibits tubulin polymerization by 50% compared to the negative control.
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for the desired time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Signaling Pathway
The inhibition of tubulin polymerization by this compound initiates a signaling cascade that culminates in apoptotic cell death.
Caption: Proposed signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
Application Notes and Protocols for 2-Arylbenzimidazoles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Arylbenzimidazoles represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This heterocyclic motif, consisting of a benzene ring fused to an imidazole ring with an aryl substituent at the 2-position, serves as a versatile pharmacophore for the development of novel therapeutic agents. The structural similarity of the benzimidazole core to purine nucleosides allows these compounds to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 2-arylbenzimidazoles across key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
I. Synthesis of 2-Arylbenzimidazoles
The most common and efficient method for synthesizing 2-arylbenzimidazoles is the condensation of an o-phenylenediamine with an aromatic aldehyde.[2][3] This reaction can be carried out under various conditions, often with the use of a catalyst to improve yields and reaction times.[3][4][5][6]
General Experimental Protocol: Synthesis from o-Phenylenediamine and Aldehyde
This protocol describes a general method for the synthesis of 2-arylbenzimidazoles using a p-toluenesulfonic acid (p-TsOH) catalyst.[3]
Materials:
-
o-Phenylenediamine
-
Substituted aromatic aldehyde
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na2CO3)
-
Water (H2O)
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (0.01 mol) and o-phenylenediamine (0.01 mol) in DMF (3 mL).
-
Add p-TsOH (catalytic amount, e.g., 20 mol%) to the mixture.[3]
-
Heat the reaction mixture at 80°C with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature.
-
In a separate beaker, prepare a solution of Na2CO3 (0.01 mol) in water (20 mL).
-
Slowly add the reaction mixture dropwise to the Na2CO3 solution with constant stirring.
-
A precipitate will form. Filter the solid product using a Buchner funnel and wash it thoroughly with water.[3]
-
Dry the crude product in a vacuum oven.
-
If necessary, recrystallize the product from a suitable solvent, such as ethanol, to obtain the pure 2-arylbenzimidazole.
Workflow for the Synthesis of 2-Arylbenzimidazoles
Caption: General workflow for the synthesis of 2-arylbenzimidazoles.
II. Anticancer Applications
2-Arylbenzimidazoles have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[5][7][8][9] Their mechanisms of action are diverse and include inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of key signaling pathways involved in cancer progression.
Quantitative Data: Anticancer Activity of 2-Arylbenzimidazoles
| Compound ID | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| Compound 27 | Human hematologic and solid tumor cells | Antiproliferative Assay | Potent (comparable to Etoposide) | |
| Compound 4f | Siha (cervical cancer) | MTT Assay | 0.61 | [8] |
| Compound 38 | A549 (lung), MDA-MB-231 (breast), PC3 (prostate) | Anticancer Assay | 4.47, 4.68, 5.50 µg/mL | |
| Compound 40 | MDA-MB-231 (breast cancer) | Anticancer Assay | 3.55 µg/mL | |
| Compound 2f | MCF-7 (breast cancer) | Antiproliferative Assay | Significant activity | |
| Compounds 5l, 5x | NCI 60 cell line panel | Cytotoxicity Assay | 0.79 - 28.2 | |
| Compound 6b | MCF-7 (breast cancer) | Cytotoxicity Assay | 12 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
2-Arylbenzimidazole test compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-arylbenzimidazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways in Cancer Targeted by 2-Arylbenzimidazoles
Caspase-Independent Apoptosis Pathway
Some 2-arylbenzimidazoles induce apoptosis through a caspase-independent pathway. This involves the release of Apoptosis Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus and induces DNA fragmentation and cell death.
Caption: Caspase-independent apoptosis induced by 2-arylbenzimidazoles.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process crucial for tumor growth and metastasis.[2] 2-Arylbenzimidazoles can inhibit VEGFR-2 signaling, thereby suppressing tumor-induced angiogenesis.[2]
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-arylbenzimidazoles.
III. Antimicrobial Applications
2-Arylbenzimidazoles have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[3][6] Their broad-spectrum antimicrobial properties make them attractive candidates for the development of new anti-infective agents.
Quantitative Data: Antimicrobial Activity of 2-Arylbenzimidazoles
| Compound Class/ID | Microorganism | Assay | IC50 / MIC (µM or µg/mL) | Reference |
| Glycosylated derivatives | Micrococcus luteus | Antibacterial | 83.5, 96.4, 97 | |
| Glycosylated derivatives | Enterococcus faecalis | Antibacterial | 96.4, 96.5 | |
| Glycosylated derivative | Escherichia coli | Antibacterial | 90.5 | |
| Glycosylated derivatives | Candida parapsilosis | Antifungal | 83.5, 96.4 | |
| Glycosylated derivative | Candida glabrata | Antifungal | 97 | |
| Compound 67b | Bacillus cereus, S. aureus | Antibacterial | 32 µg/mL | |
| Compound 67b | E. coli, P. aeruginosa | Antibacterial | 64 µg/mL | |
| Compound 65a | E. coli, S. aureus | Antibacterial | 0.026, 0.031 µg/mL | |
| Compound 66a | S. aureus, E. coli | Antibacterial | 3.12 µg/mL |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
2-Arylbenzimidazole test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the 2-arylbenzimidazole compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
IV. Antiviral Applications
Certain 2-arylbenzimidazole derivatives have shown promising antiviral activity, particularly against RNA viruses such as those from the Flaviviridae family, which includes Yellow Fever Virus, Dengue Virus, and Zika Virus.
Quantitative Data: Antiviral Activity of 2-Arylbenzimidazoles
| Compound ID | Virus | Assay | EC50 (µM) | Reference |
| Compounds 15, 28, 29 | Yellow Fever Virus | Cell-based assay | 6 - 27 | |
| Compound 24 | Yellow Fever Virus | Cell-based assay | 0.5 | |
| Compound 24 | Coxsackievirus B2 (CVB-2) | Cell-based assay | 1 |
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold standard assay for measuring the concentration of neutralizing antibodies to a virus, and it can be adapted to screen for antiviral compounds.[7]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock (e.g., Yellow Fever Virus)
-
2-Arylbenzimidazole test compounds
-
Cell culture medium (e.g., DMEM)
-
Semi-solid overlay (e.g., carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in culture plates to form a confluent monolayer.
-
Compound-Virus Incubation: Prepare serial dilutions of the 2-arylbenzimidazole compound. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the compound-virus mixtures. Allow the virus to adsorb for 1 hour at 37°C.[8]
-
Overlay: After adsorption, remove the inoculum and add the semi-solid overlay to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.[7]
-
Incubation: Incubate the plates for several days (e.g., 3-5 days) at 37°C in a CO2 incubator to allow for plaque formation.
-
Staining and Plaque Counting: Fix the cells (e.g., with formalin) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 (the concentration of the compound that reduces the number of plaques by 50%) can then be determined.
V. Anti-inflammatory Applications
2-Arylbenzimidazoles have also been investigated for their anti-inflammatory properties. Some derivatives have shown the ability to inhibit key inflammatory processes.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[8][9]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in sterile saline)
-
2-Arylbenzimidazole test compounds
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the 2-arylbenzimidazole compounds orally or intraperitoneally to the test groups of rats. Administer the vehicle to the control group and the standard anti-inflammatory drug to the positive control group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[9]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
VI. Enzyme Inhibition
2-Arylbenzimidazoles have been identified as inhibitors of various enzymes, highlighting their potential in treating diseases associated with enzymatic dysregulation.
A. Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori.[7]
| Compound Class/ID | Enzyme Source | Assay | IC50 (µM) | Reference |
| Compound 6a | Jack bean urease | Enzyme inhibition | 0.06 | |
| Compound 15 | Jack bean urease | Enzyme inhibition | 0.0294 | |
| Derivatives 8m, 8n, 8o | Jack bean urease | Enzyme inhibition | 7.74, 8.09, 8.56 | |
| Derivatives 7, 8, 11, 14, 22 | Urease | Enzyme inhibition | 8.15 - 15.70 |
This protocol is based on the Berthelot method, which quantifies the ammonia produced from urea hydrolysis.[7]
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
2-Arylbenzimidazole test compounds
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add the test compound solution, urease enzyme solution, and buffer. Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the urea substrate solution. Incubate for 30 minutes at 37°C.
-
Stop the reaction and induce color development by adding the phenol-nitroprusside and alkaline hypochlorite reagents.[7]
-
Incubate for a further 30 minutes at 37°C for the color to develop.
-
Measure the absorbance at 625-670 nm.[7] The percentage of inhibition is calculated by comparing the absorbance of the test wells to that of the control wells (without inhibitor).
B. α-Amylase Inhibition
α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[1]
| Compound Class/ID | Enzyme Source | Assay | IC50 (µM) | Reference |
| Derivatives 1-45 | α-Amylase | Enzyme inhibition | 1.48 - 2.99 | |
| Derivatives 1, 2, 11, 12, 14 | α-Amylase | Enzyme inhibition | 0.90 - 1.60 |
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1%)
-
Phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNS) reagent
-
2-Arylbenzimidazole test compounds
-
96-well microplate reader
Procedure:
-
Pre-incubate the α-amylase enzyme with the test compound solution in phosphate buffer for 10 minutes at 25°C.
-
Add the starch solution to start the reaction and incubate for a defined period (e.g., 10 minutes) at 25°C.
-
Stop the reaction by adding the DNS reagent.
-
Heat the mixture in a boiling water bath for 5-10 minutes to allow for color development.
-
Cool the mixture to room temperature and dilute with water.
-
Measure the absorbance at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of the control.
VII. Conclusion
The 2-arylbenzimidazole scaffold is a highly valuable platform in medicinal chemistry, yielding compounds with a wide array of biological activities. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of novel 2-arylbenzimidazole-based therapeutic agents. Further exploration of this versatile chemical entity holds significant promise for the discovery of new drugs to address unmet medical needs.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. sitesv2.anses.fr [sitesv2.anses.fr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avys.omu.edu.tr [avys.omu.edu.tr]
- 6. bio-protocol.org [bio-protocol.org]
- 7. A High-Throughput Yellow Fever Neutralization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. studylib.net [studylib.net]
Application Notes and Protocols: Development of 2-(2-fluorophenyl)-1H-benzimidazole as a Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including roles as kinase inhibitors for cancer therapy.[1] The benzimidazole scaffold, being a structural isostere of purine, can effectively interact with the ATP-binding site of various kinases, leading to the modulation of key signaling pathways involved in cell proliferation, survival, and differentiation.[1][2] This document provides detailed protocols and application notes for the synthesis, characterization, and evaluation of 2-(2-fluorophenyl)-1H-benzimidazole as a potential kinase inhibitor.
The strategic incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins.[2] These notes are intended for researchers, scientists, and drug development professionals investigating novel kinase inhibitors for therapeutic applications.
Synthesis of this compound
A common and efficient method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine with an appropriate aldehyde.[3]
Protocol: Synthesis via Condensation Reaction
This protocol outlines the synthesis of this compound from o-phenylenediamine and 2-fluorobenzaldehyde.
Materials:
-
o-phenylenediamine
-
2-fluorobenzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol (EtOH)
-
Water (H₂O)
-
n-Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) and 2-fluorobenzaldehyde (10 mmol) in a mixture of ethanol and water (e.g., 9:1 v/v, 100 mL).
-
Add sodium metabisulfite (20 mmol) to the solution.
-
Stir the reaction mixture at room temperature for approximately 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the crude product sequentially with water and n-hexane to remove unreacted starting materials and impurities.
-
Dry the purified product under reduced pressure.
-
Characterize the final compound using techniques such as FTIR, NMR, and HRMS to confirm its structure and purity.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
In Vitro Kinase Inhibition Assays
To evaluate the inhibitory potential of this compound against a panel of protein kinases, a luminescence-based kinase assay that measures ATP consumption can be employed. The amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity.
Representative Inhibitory Activity of Benzimidazole Derivatives
While specific IC50 values for this compound are not extensively reported in the literature, the following table summarizes the inhibitory activities of structurally related benzimidazole compounds against various kinases to provide a reference for potential targets.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolyl Benzimidazole | Aurora A | 28.9 | [4] |
| Pyrazolyl Benzimidazole | Aurora B | 2.2 | [4] |
| 2-Amidobenzimidazole Derivative | CK1δ | 98.6 | [5][6] |
| Benzimidazole-based Hybrid | EGFR | 109.71 | (As cited in literature) |
| Benzimidazole-based Hybrid | HER2 | 190-310 | [2] |
| Pyrazole-based Benzimidazole | Chk2 | 17.9 | [4] |
Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is a general guideline for determining the IC50 value of a test compound.
Materials:
-
Recombinant protein kinase of interest
-
Specific peptide substrate for the kinase
-
This compound (test compound)
-
ATP
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Kinase-Glo® Luminescence Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
-
Kinase Reaction:
-
To the wells of a white, opaque plate, add the kinase reaction buffer.
-
Add the serially diluted test compound. Include wells with vehicle (DMSO) as a positive control (100% kinase activity) and wells without kinase as a negative control (background).
-
Add the kinase and its specific substrate to each well.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time (e.g., 60 minutes).
-
-
Luminescence Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add the Kinase-Glo® reagent to each well in a volume equal to the reaction volume.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the average signal from the positive control (DMSO only) wells to 100% kinase activity and the negative control to 0% activity.[7]
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.[7]
-
Cell-Based Assays
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours. Include vehicle-treated cells as a control.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting viability against the log of the compound concentration.
Mechanism of Action: Signaling Pathway Inhibition
Kinase inhibitors derived from the benzimidazole scaffold often target key nodes in signaling pathways that are constitutively active in cancer cells, such as the Receptor Tyrosine Kinase (RTK) pathway. Inhibition of these kinases can block downstream signaling, leading to reduced proliferation and induction of apoptosis.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a generic RTK pathway by this compound.
Pharmacokinetic Properties
Benzimidazole derivatives generally exhibit certain pharmacokinetic characteristics that should be considered during drug development.
-
Metabolism: They are often subject to first-pass metabolism in the liver, which can lead to the formation of both active and inactive metabolites.[8][9]
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Bioavailability: Many benzimidazole derivatives have relatively low oral bioavailability, which can range from 2% to 60%.[8][9]
-
Distribution: These compounds may bind to plasma proteins and blood cells.[8]
-
Excretion: Hepatoduodenal circulation and reabsorption in the gut have been observed for some benzimidazoles.[8]
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for the development of a kinase inhibitor.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and data presented in these application notes provide a framework for the synthesis, in vitro evaluation, and characterization of this and related compounds. Further studies are warranted to elucidate the specific kinase targets, downstream signaling effects, and in vivo efficacy of this compound.
References
- 1. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arts.units.it [arts.units.it]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Fluorophenyl)-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-fluorophenyl)-1H-benzimidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low to No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors related to reaction conditions and reagents. The primary synthetic route involves the condensation of o-phenylenediamine and 2-fluorobenzaldehyde or a related carboxylic acid.
Potential Causes and Solutions:
-
Suboptimal Catalyst: The choice of catalyst is crucial. While various acid catalysts can be used, their efficiency can differ. Consider screening different catalysts. For instance, a facile one-pot synthesis can be achieved using engineered MgO@DFNS as a heterogeneous catalyst.
-
Incorrect Solvent: The reaction solvent significantly influences the reaction rate and yield. While solvents like ethanol and methanol are commonly used, DMF has been shown to be effective in some cases. A mixture of ethanol and water can also be beneficial, as water can help dissolve certain reagents like sodium metabisulfite, allowing the reaction to proceed under milder conditions.[1]
-
Inappropriate Temperature: The reaction temperature needs to be optimized. While some methods advocate for room temperature reactions, others may require heating. For instance, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2] It is advisable to monitor the reaction temperature, as excessive heat can lead to side product formation.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present.
-
Reagent Quality: Ensure the purity of your starting materials, o-phenylenediamine and 2-fluorobenzaldehyde. Impurities can interfere with the reaction.
-
Issue 2: Formation of Significant Side Products
-
Question: My final product is contaminated with significant impurities. What are the possible side products and how can I minimize their formation?
-
Answer: Side product formation is a common issue. In the synthesis of this compound, particularly through the Phillips-Ladenburg synthesis, several side reactions can occur.
Common Side Products and Prevention:
-
Over-oxidation: The intermediate Schiff base can be susceptible to over-oxidation, leading to undesired byproducts. Using a milder oxidizing agent or controlling the stoichiometry of the oxidant can mitigate this.
-
Polymerization: o-phenylenediamine can undergo self-condensation or polymerization under harsh acidic conditions or high temperatures. Gradual addition of the acid catalyst and maintaining an optimal temperature can help minimize this.
-
N-alkylation/arylation: If the reaction conditions are not carefully controlled, the nitrogen atoms of the benzimidazole ring can be further substituted.
-
Incomplete Cyclization: The intermediate Schiff base may not fully cyclize, remaining as an impurity. Ensuring adequate reaction time and optimal temperature can promote complete cyclization.
To minimize side products, it is crucial to maintain a controlled reaction environment, including temperature, and to use high-purity reagents.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the crude this compound. What are the recommended purification methods?
-
Answer: Effective purification is essential to obtain the desired compound with high purity. The two primary methods for purifying this compound are recrystallization and column chromatography.
Purification Techniques:
-
Recrystallization: This is a common and effective method for purifying solid compounds.
-
Solvent Selection: Ethanol is a frequently used solvent for the recrystallization of benzimidazole derivatives.[3] A two-solvent system, such as ethanol and water, can also be effective. The ideal solvent system should dissolve the compound at high temperatures but not at low temperatures.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: This technique is useful for separating the desired product from closely related impurities.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of benzimidazole derivatives.[4]
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used. The polarity of the mobile phase should be optimized to achieve good separation, which can be determined by preliminary TLC analysis. A common starting point is a 1:9 to 3:7 ratio of ethyl acetate to hexane.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the condensation reaction between o-phenylenediamine and 2-fluorobenzaldehyde. This reaction is typically carried out in the presence of a catalyst and a suitable solvent. Variations of this method, known as the Phillips-Ladenburg synthesis, may use 2-fluorobenzoic acid instead of the aldehyde.[5]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to develop the TLC plate. The disappearance of the starting materials (o-phenylenediamine and 2-fluorobenzaldehyde) and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.
Q3: What are some recommended catalysts for this synthesis?
A3: A variety of catalysts can be employed. Acidic catalysts like p-toluenesulfonic acid (p-TSOH) are common.[6] Heterogeneous catalysts such as MgO@DFNS have also been shown to be effective and offer the advantage of easy separation from the reaction mixture. For certain variations of the synthesis, metal catalysts like copper or cobalt complexes can be used.
Q4: What is the expected yield for this synthesis?
A4: The yield can vary significantly depending on the specific reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time. With optimized conditions, yields can range from moderate to high (60-90%). For example, a one-pot synthesis using a zinc-based boron nitride catalyst under microwave conditions has been reported to produce similar compounds in high yields.[2]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Standard laboratory safety practices should always be followed. o-Phenylenediamine is toxic and a suspected carcinogen, so it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Solvents like methanol and ethanol are flammable and should be handled away from ignition sources. When using acids like polyphosphoric acid, which is corrosive, appropriate care must be taken.[7]
Quantitative Data Summary
The following tables summarize the impact of different reaction parameters on the yield of benzimidazole synthesis, providing a basis for comparison and optimization.
Table 1: Effect of Different Catalysts on Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MgO@DFNS | o-phenylenediamine, 4-fluorobenzaldehyde | Ethanol | Reflux | 1 | 95 | |
| Ammonium Chloride | o-phenylenediamine, aromatic acids | Ethanol | 80-90 | - | 72-90 | [7] |
| L-Proline | o-phenylenediamine, benzaldehyde | Water | Reflux | 3 | 92 | [8] |
| Gold Nanoparticles (Au/TiO₂) | o-phenylenediamine, aromatic aldehydes | CHCl₃:MeOH (3:1) | 25 | 2 | 80-98 | [9][10] |
| Zinc Boron Nitride | o-phenylenediamine, 4-fluorobenzaldehyde | - | Microwave | 0.25 | High | [2] |
Table 2: Influence of Solvent on the Yield of 2-Phenyl-1H-benzimidazole
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | L-Proline | Reflux | 3 | 92 | [8] |
| Methanol | Au/TiO₂ | 25 | 2 | High | [9][10] |
| DMF | FeCl₃/Al₂O₃ | 25 | - | Good | [11] |
| Water | L-Proline | Reflux | 3 | 92 | [8] |
| Acetonitrile | Lanthanum Chloride | Room Temp | 2-4 | 85-95 | [7] |
| Chloroform | NH₄Cl | Room Temp | 4 | 40 | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Polyphosphoric Acid (PPA)
This protocol is a robust method for the synthesis of 2-substituted benzimidazoles.[13]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA) (10 g).
-
Addition of Reactants: To the PPA, add o-phenylenediamine (1.08 g, 10 mmol) and 2-fluorobenzoic acid (1.40 g, 10 mmol).
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Reaction: Heat the reaction mixture to 150-160 °C with continuous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL) with stirring.
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Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Isolation: The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Purification: Dry the crude product and purify it by recrystallization from ethanol.
Protocol 2: One-Pot Synthesis using a Heterogeneous Catalyst
This method utilizes a reusable catalyst and offers a greener approach.[2]
-
Reaction Mixture: In a microwave-safe vial, combine o-phenylenediamine (1.08 g, 10 mmol), 2-fluorobenzaldehyde (1.24 g, 10 mmol), and the catalyst (e.g., 10 mol% of a suitable solid acid catalyst).
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Microwave Irradiation: Place the vial in a microwave reactor and irradiate at a suitable power and temperature (e.g., 100 °C) for a short duration (e.g., 15-30 minutes).
-
Catalyst Removal: After the reaction, cool the mixture and add a suitable solvent like ethyl acetate. Filter the mixture to remove the heterogeneous catalyst.
-
Work-up: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low yield in the synthesis.
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 12. ias.ac.in [ias.ac.in]
- 13. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Benzimidazole Derivatives in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble benzimidazole compounds in biological assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My benzimidazole compound, dissolved in a DMSO stock, precipitates immediately when I add it to my aqueous assay buffer or cell culture medium.
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Possible Cause: Solvent Shock & Low Aqueous Solubility
Benzimidazole derivatives are often hydrophobic and have low solubility in aqueous solutions.[1][2] When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can't dissolve quickly enough in the new environment and crashes out of solution. This phenomenon is known as "solvent shock."[1]
-
Solutions:
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Optimize Dilution Strategy: Instead of a single large dilution, try a stepwise or serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of a co-solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG), before adding it to the final assay buffer.[1]
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Use Co-solvents in the Assay Buffer: Incorporate a small percentage (typically 1-5%) of a water-miscible organic co-solvent like ethanol, PEG 300/400, or N,N-dimethylformamide (DMF) directly into your final assay buffer.[2][3] This can increase the overall solvent capacity of the buffer for your compound. Always include a vehicle control with the same co-solvent concentration to assess its impact on the assay.[2]
-
Gentle Warming: Gently warming the stock solution to 37°C for 10-15 minutes and vortexing thoroughly can help redissolve any precipitate before use.[2]
-
Issue 2: My compound seems to dissolve initially but then precipitates over the course of my experiment (e.g., during incubation).
-
Possible Cause: Exceeding Thermodynamic Solubility & pH Effects
While a compound might initially appear dissolved (a supersaturated state), it may not be stable in the long term and will eventually precipitate to its thermodynamic equilibrium solubility.[4] The solubility of many benzimidazole derivatives is also pH-dependent due to the presence of basic nitrogen atoms in the imidazole ring.[2][3] A change in pH during the experiment or an assay buffer pH that is not optimal can lead to precipitation.
-
Solutions:
-
Determine Kinetic Solubility: Before starting your main experiment, determine the kinetic solubility of your compound in your specific assay buffer. This will tell you the maximum concentration at which the compound remains in solution under your experimental conditions.[3][5]
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pH Adjustment: Benzimidazoles are generally more soluble in acidic conditions.[3][6] If your assay allows, try lowering the pH of your buffer. It's recommended to keep the pH at least 2 units away from the compound's pKa to maintain it in its more soluble ionized form.[7] Always verify that the pH change does not negatively affect your assay's performance.[3]
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Use of Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[1] In cell-based assays, it is crucial to use surfactants at concentrations below their critical micelle concentration (CMC) to avoid cytotoxicity.[1]
-
Issue 3: I'm observing inconsistent results or lower than expected potency in my biological assays.
-
Possible Cause: Undissolved Compound
If your compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its biological activity and inaccurate structure-activity relationships (SAR).[8][9]
-
Solutions:
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Employ Solubility Enhancement Techniques: For compounds with persistent solubility issues, more advanced formulation strategies may be necessary.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that significantly increase their aqueous solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative.[1]
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Salt Formation: For benzimidazole derivatives with ionizable groups, forming a salt can dramatically improve aqueous solubility and dissolution rates.[1][13]
-
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Screen at Lower Concentrations: To minimize the risk of precipitation and false positives caused by compound aggregation, consider screening at lower concentrations.[8]
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Correct for Measured Solubility: In some cases, it may be possible to measure the actual concentration of the compound in the assay buffer and correct the biological activity data accordingly.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should do if my benzimidazole derivative is not dissolving?
Start with the simplest approaches. First, ensure you are using a high-quality, anhydrous solvent like DMSO for your stock solution. Then, optimize your dilution method to avoid "solvent shock" by using a stepwise dilution or an intermediate solvent. Concurrently, investigate the pH-solubility profile of your compound to see if adjusting the pH of your assay buffer is a viable option.[1]
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally at 0.5% or lower.[3] Higher concentrations of DMSO can be cytotoxic and interfere with the biological assay.[3] It is essential to run a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific assay system.[14]
Q3: Are there alternative solvents to DMSO for making stock solutions?
While DMSO is the most common solvent for poorly soluble compounds, other options can be explored, such as ethanol, polyethylene glycol 300/400 (PEG300/400), and N,N-dimethylformamide (DMF).[3][15] It is crucial to test the compatibility of any alternative solvent with your specific assay, as they can also impact the biological system being studied.[3][15]
Q4: How much can I expect to improve the solubility of my benzimidazole compound?
The degree of solubility enhancement depends on the specific compound and the method used. The increase can be substantial, ranging from a few fold to over a thousand-fold in some cases.
Q5: Are there any downsides to using these solubilization techniques?
Yes, co-solvents, surfactants, or other excipients can sometimes interfere with the biological assay or exhibit toxicity.[16] Therefore, it is critical to always include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.
Quantitative Data Summary
The following tables summarize the solubility enhancement of various benzimidazole derivatives using different techniques.
Table 1: Solubility Enhancement of Albendazole Using Various Techniques
| Technique | Carrier/Counter-ion | Solvent | Fold Increase in Solubility (Approx.) | Reference |
| Cyclodextrin Complexation | β-cyclodextrin | Aqueous Buffer | 223x | [1] |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | Aqueous Buffer | >200x | [1] |
| Salt Formation | Fumaric Acid | pH 7.4 Buffer | 575x | [13] |
| Salt Formation | D-Tartaric Acid | pH 7.4 Buffer | 600x | [13] |
| Salt Formation | Hydrochloric Acid | pH 7.4 Buffer | 1425x | [13] |
Table 2: Synergistic Effect of Cyclodextrin and a Polymer on Benzimidazole Solubility
| Compound | System | Solubility Increase (fold) | Reference |
| Albendazole | Hydroxypropyl-β-cyclodextrin + PVP | 1412x | [11] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin + PVP | 1373x | [11] |
Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Turbidimetry
This protocol allows for the determination of the concentration at which a compound, dissolved in a co-solvent like DMSO, begins to precipitate when diluted into an aqueous buffer.[4][5]
Materials:
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Benzimidazole derivative stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom microplate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the benzimidazole derivative in 100% DMSO.[2]
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Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of your DMSO stock solution.
-
Preparation of Buffer Plate: In a separate 96-well clear bottom plate, add 98 µL of your desired aqueous assay buffer to each well.[2]
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Compound Addition: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This will result in a final DMSO concentration of 2%.[2] Mix well by gentle pipetting.
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: Phase Solubility Studies with Cyclodextrins
This protocol is used to determine the effect of a cyclodextrin on the solubility of a benzimidazole derivative.
Materials:
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Benzimidazole derivative (solid powder)
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Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)
-
Aqueous buffer of choice
-
Sealed vials
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffer.[1]
-
Add Excess Compound: Add an excess amount of your solid benzimidazole compound to each cyclodextrin solution in separate vials. Ensure there is undissolved solid material at the bottom of each vial.[1]
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Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Equilibrate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium solubility is reached.[1]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect the supernatant and dilute it with an appropriate solvent for concentration analysis.
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Concentration Analysis: Determine the concentration of the dissolved benzimidazole derivative in each sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
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Data Analysis: Plot the concentration of the dissolved benzimidazole derivative against the concentration of the cyclodextrin. The slope of this plot can be used to determine the complexation efficiency.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. solvescientific.com.au [solvescientific.com.au]
- 6. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
minimizing side-product formation in the Phillips benzimidazole synthesis
Welcome to the technical support center for the Phillips benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your reactions and minimize the formation of unwanted side-products.
Frequently Asked Questions (FAQs)
Q1: What is the Phillips benzimidazole synthesis and what are its common applications?
The Phillips benzimidazole synthesis is a classic and widely used method for the preparation of 2-substituted benzimidazoles.[1][2][3] It involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, typically hydrochloric acid.[1][4] This reaction is valued for its simplicity and effectiveness, particularly with aliphatic carboxylic acids.[1] Benzimidazoles are a critical structural motif in medicinal chemistry, found in a variety of pharmaceuticals with diverse biological activities, including antiulcer, antiviral, and anticancer agents.
Q2: What are the primary side-products I should be aware of in the Phillips benzimidazole synthesis?
Several side-products can diminish the yield and purity of the desired 2-substituted benzimidazole. The most common include:
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N,N'-diacetyl-o-phenylenediamine: This results from the acylation of both amino groups of the o-phenylenediamine by the carboxylic acid.
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Unreacted N-acyl-o-phenylenediamine: This is the intermediate in the reaction. Incomplete cyclization leads to its presence as a byproduct.
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Oxidation products: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities and tar formation, especially at elevated temperatures.[5]
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Tar and polymeric materials: At high temperatures, starting materials and intermediates can decompose, leading to the formation of intractable tars.
Q3: My reaction is producing a significant amount of N,N'-diacetyl-o-phenylenediamine. How can I prevent this?
The formation of the diacetylated side-product is often a result of reaction conditions that favor acylation over the desired intramolecular cyclization. Here are some strategies to minimize its formation:
-
Control the stoichiometry: Use a strict 1:1 molar ratio of o-phenylenediamine to the carboxylic acid. An excess of the carboxylic acid can drive the formation of the diacylated product.
-
Optimize the reaction temperature: High temperatures can sometimes favor diacylation. It is recommended to start with a moderate temperature (e.g., 100-120 °C) and monitor the reaction progress.
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Choice of acid catalyst: The type and concentration of the mineral acid can influence the reaction pathway. While 4N HCl is commonly used, you may need to screen other acids like polyphosphoric acid (PPA) for your specific substrates.[1]
Q4: I am observing a lot of dark, tarry material in my reaction flask. What causes this and how can I avoid it?
Tar formation is a common issue in the Phillips synthesis, often attributed to the decomposition of the o-phenylenediamine starting material at high temperatures.[5]
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Temperature control: Avoid excessive heating. The optimal temperature is a balance between a reasonable reaction rate and minimizing decomposition. A stepwise increase in temperature can sometimes be beneficial.
-
Purity of starting materials: Use purified o-phenylenediamine. Impurities can act as catalysts for polymerization and decomposition.
-
Inert atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the oxidation of the o-phenylenediamine, which is a common source of colored impurities and can contribute to tar formation.[5]
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Use of o-phenylenediamine dihydrochloride: This salt of the starting material is more stable and less prone to oxidation, often resulting in cleaner reactions with fewer colored impurities.[6]
Q5: My reaction yield is low, and I have a mixture of products. What are the first parameters I should investigate for optimization?
Low yields and product mixtures are common challenges. A systematic optimization of reaction parameters is key to improving the outcome.
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Catalyst and Solvent: The choice of acid catalyst and solvent (if any) is critical. While the classical Phillips reaction is often run in an excess of the carboxylic acid with a mineral acid, modern variations explore different catalytic systems.
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Temperature and Reaction Time: These two parameters are interdependent. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal time at a given temperature to maximize the formation of the desired product and minimize side-products.
-
Purity of Reagents: Ensure the purity of your o-phenylenediamine and carboxylic acid, as impurities can significantly impact the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate reaction temperature or time. 2. Insufficiently strong acid catalyst. 3. Poor quality of starting materials. 4. Incomplete cyclization of the N-acyl intermediate. | 1. Optimize temperature and monitor the reaction over time using TLC.[7] 2. Consider using a stronger mineral acid or polyphosphoric acid (PPA). 3. Purify starting materials before use. 4. Increase reaction time or temperature cautiously. |
| Formation of Multiple Products / Side Reactions | 1. Formation of N,N'-diacetyl-o-phenylenediamine. 2. Oxidation of o-phenylenediamine. 3. Incomplete reaction leaving the N-acyl intermediate. | 1. Adjust stoichiometry to a 1:1 ratio of reactants. Moderate the temperature. 2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen).[5] Use o-phenylenediamine dihydrochloride.[6] 3. Extend reaction time or incrementally increase the temperature. |
| Product Purification Difficulties | 1. Presence of colored impurities (tar). 2. Similar polarity of product and byproducts. | 1. Treat the crude product solution with activated carbon.[5] Perform acid-base extraction to separate the basic benzimidazole.[5] 2. Optimize reaction conditions to minimize byproduct formation. Employ column chromatography with a carefully selected eluent system. |
| Reaction Does Not Go to Completion | 1. Reversible reaction equilibrium. 2. Insufficient reaction time or temperature. | 1. Remove water formed during the reaction, for example, by using a Dean-Stark apparatus if a solvent is used. 2. Monitor the reaction by TLC and extend the reaction time or increase the temperature until the starting material is consumed. |
Data Presentation: Optimization of Reaction Parameters
Table 1: Effect of Acid Catalyst on Benzimidazole Synthesis
Note: The following data is illustrative and the optimal catalyst will depend on the specific substrates and reaction conditions.
| Catalyst | Typical Concentration | Relative Acidity | Potential Advantages | Potential Disadvantages |
| Hydrochloric Acid (HCl) | 4N | Strong | Commonly used, good yields for many aliphatic acids.[1] | Can be corrosive; may not be effective for aromatic acids without high pressure.[8] |
| Sulfuric Acid (H₂SO₄) | Concentrated | Very Strong | Strong dehydrating agent, can promote cyclization. | Strong oxidizing agent, can lead to charring and side reactions if not controlled.[9][10] |
| Polyphosphoric Acid (PPA) | - | Strong | Excellent dehydrating agent, often used for less reactive acids. | Viscous and difficult to handle; workup can be challenging. |
| Phosphoric Acid (H₃PO₄) | 85% | Moderate | Less oxidizing than H₂SO₄. | Weaker acid, may require higher temperatures or longer reaction times.[9][10] |
Table 2: Influence of Temperature on the Synthesis of 2-Methylbenzimidazole
Note: This table provides a generalized representation of the effect of temperature. Actual yields will vary.
| Temperature (°C) | Reaction Time (h) | Yield of 2-Methylbenzimidazole (%) | Predominant Side-products |
| 80 | 4 | Low | Unreacted starting materials, N-acetyl-o-phenylenediamine |
| 100 | 2 | Good | Low levels of N,N'-diacetyl-o-phenylenediamine |
| 120 | 1.5 | High | Minor increase in diacetylated product |
| >140 | 1 | Moderate-High | Increased tar formation and colored impurities |
Experimental Protocols
Protocol 1: General Procedure for the Phillips Benzimidazole Synthesis of 2-Methylbenzimidazole
This protocol is adapted from established methods for the synthesis of 2-methylbenzimidazole.[1]
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
4N Hydrochloric Acid
-
10% Sodium Hydroxide solution
-
Decolorizing Carbon
-
Water
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mole equivalent) and glacial acetic acid (1.2 mole equivalents).
-
To this mixture, add 4N hydrochloric acid (catalytic amount).
-
Heat the reaction mixture at 100-110 °C for 2 hours, monitoring the progress by TLC.
-
After cooling to room temperature, carefully neutralize the mixture with a 10% sodium hydroxide solution until it is slightly alkaline.
-
Collect the precipitated crude product by vacuum filtration and wash with cold water.
-
For purification, recrystallize the crude product from boiling water. If the product is colored, add a small amount of decolorizing carbon to the hot solution and filter hot.
-
Cool the filtrate to induce crystallization, collect the purified product by vacuum filtration, and dry.
Visualizations
Phillips Benzimidazole Synthesis Pathway
Caption: Reaction pathway of the Phillips benzimidazole synthesis.
Troubleshooting Logic for Side-Product Formation
Caption: Decision tree for troubleshooting common side-product issues.
Experimental Workflow for Phillips Benzimidazole Synthesis
Caption: Step-by-step workflow for the Phillips benzimidazole synthesis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
optimization of reaction conditions for 2-arylbenzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-arylbenzimidazoles. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-arylbenzimidazoles?
A1: The most prevalent and widely adopted method for synthesizing 2-arylbenzimidazoles is the condensation of an o-phenylenediamine with an aromatic aldehyde.[1][2] This approach is popular due to the ready availability of the starting materials. Other significant routes include the condensation of o-phenylenediamines with carboxylic acids or their derivatives, which often necessitate strong acidic conditions and high temperatures.[3] A two-step procedure involving the in-situ generation of Schiff's bases from o-phenylenediamines and aldehydes, followed by oxidative cyclodehydrogenation, is also commonly employed.[3]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields in 2-arylbenzimidazole synthesis can stem from several factors. Key areas to investigate include:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. Reactions without a catalyst or with an inappropriate one often result in poor yields.[4][5] For instance, using ZnO nanoparticles as a catalyst has been shown to produce high yields.[4] Similarly, silica-supported periodic acid has demonstrated high efficiency.[3] It is crucial to screen different catalysts and optimize their loading.
-
Inefficient Reaction Conditions: Temperature, solvent, and reaction time play a significant role. For example, some reactions may proceed poorly at room temperature but show significant improvement at elevated temperatures.[6] Conversely, excessively high temperatures can lead to the formation of by-products, thereby reducing the yield of the desired product.[6] Microwave-assisted synthesis has been reported to decrease reaction times and increase yields compared to conventional heating.[7]
-
Poor Reactivity of Starting Materials: The electronic properties of the substituents on the aromatic aldehyde can influence the reaction rate and yield. Aldehydes with electron-donating groups may require longer reaction times compared to those with electron-withdrawing groups.[8]
-
Incomplete Conversion or Side Reactions: Tedious work-up procedures and the occurrence of side reactions are known disadvantages of some synthetic methods, leading to lower isolated yields.[1]
To address low yields, a systematic optimization of the reaction parameters—catalyst, solvent, temperature, and reaction time—is recommended.
Q3: I am observing the formation of significant by-products. How can I improve the selectivity of my reaction?
A3: By-product formation is a common issue, often arising from harsh reaction conditions.[1] To enhance selectivity:
-
Milder Reaction Conditions: Employing milder conditions, such as ambient temperature, can sometimes prevent the formation of by-products.[6]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. For instance, supported gold nanoparticles (Au/TiO₂) have been shown to selectively catalyze the reaction at ambient conditions without additives.[9]
-
Solvent Effects: The reaction solvent can impact selectivity. A screening of different solvents may reveal an optimal medium that favors the desired product formation.
Q4: The work-up procedure for my reaction is complicated and time-consuming. Are there simpler methods?
A4: Tedious work-ups are a known drawback of many traditional methods.[1] Modern approaches aim to simplify product isolation:
-
Heterogeneous Catalysts: Using solid-supported or nanoparticle catalysts can simplify work-up, as the catalyst can often be removed by simple filtration or centrifugation.[4][9] For example, ZnO nanoparticles used as a catalyst can be recycled multiple times.[4]
-
Solvent-Free Conditions: Performing reactions under solvent-free conditions can reduce the complexity of the work-up and is also environmentally friendly.[5][10]
-
One-Pot Syntheses: One-pot procedures, where sequential reactions occur in a single reactor, can minimize intermediate isolation steps and simplify the overall process.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst or lack of catalyst. | Screen different Lewis or Brønsted acid catalysts. ZnO nanoparticles and supported gold nanoparticles have shown high efficiency.[4][9] |
| Inappropriate solvent. | Conduct a solvent screen. Common solvents include ethanol, methanol, acetonitrile, and water.[9][11] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature. Microwave irradiation can also be explored to accelerate the reaction.[7] | |
| Formation of Multiple Products/By-products | Reaction conditions are too harsh (e.g., high temperature). | Attempt the reaction at a lower temperature, including room temperature.[6] |
| Unselective catalyst. | Explore more selective catalysts like Au/TiO₂ which can operate under milder conditions.[9] | |
| Difficulty in Isolating the Product | Homogeneous catalyst is difficult to separate. | Switch to a heterogeneous catalyst (e.g., silica-supported catalysts, nanoparticles) that can be easily filtered off.[3][4] |
| Complex reaction mixture. | Optimize the reaction to improve selectivity and reduce by-products. Consider crystallization for purification. | |
| Long Reaction Times | Inefficient catalyst or reaction conditions. | Utilize a more active catalyst. Microwave-assisted synthesis can significantly reduce reaction times.[7] |
| Low reactivity of substrates. | For less reactive aldehydes (e.g., those with electron-donating groups), longer reaction times or more forcing conditions may be necessary.[8] |
Quantitative Data Summary
Table 1: Comparison of Catalysts for 2-Arylbenzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnO Nanoparticles | Not specified | Room Temp. | Not specified | High | [4] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 3 h | High | [9] |
| H₅IO₆-SiO₂ | Acetonitrile | Room Temp. | 15 min | 95 | [3] |
| Ceric Ammonium Nitrate (CAN)/H₂O₂ | Solvent-free | 50 | Not specified | 92-98 | [10] |
| Tungstophosphoric Acid/ZrP | Solvent-free | Not specified | 15 min | Good to Excellent | [5] |
| None | Ethanol | 80 | Not specified | Low | [11] |
Table 2: Effect of Solvent on Yield (Model Reaction: o-phenylenediamine and 4-methylbenzaldehyde)
| Solvent | Yield (%) | Reference |
| MeOH | Low | [9] |
| CH₃CN | Low | [9] |
| CHCl₃:MeOH (3:1) | High | [9] |
| Water | Failed | [11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzimidazoles using ZnO Nanoparticles
This protocol is based on the methodology describing a green and efficient synthesis.[4]
-
Reactant Mixture: In a round-bottom flask, combine o-phenylenediamine (1 mmol), the desired aromatic aldehyde (1 mmol), and ZnO nanoparticles (5 mg).
-
Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add ethanol to the reaction mixture and stir.
-
Catalyst Recovery: Separate the ZnO nanoparticle catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be further purified by recrystallization.
Protocol 2: Synthesis of 2-Arylbenzimidazoles using Supported Gold Nanoparticles
This protocol is adapted from a study on selective synthesis at ambient conditions.[9]
-
Reactant Mixture: To a vial, add o-phenylenediamine (0.1 mmol), the aromatic aldehyde (0.1 mmol), and Au/TiO₂ catalyst (20 mg).
-
Solvent Addition: Add 1 mL of a 3:1 mixture of CHCl₃:MeOH.
-
Reaction: Stir the reaction mixture at 25 °C for 3 hours.
-
Catalyst Separation: After the reaction is complete, centrifuge the mixture to separate the solid Au/TiO₂ catalyst.
-
Product Isolation: Decant the supernatant. The solvent can be removed under reduced pressure to yield the crude product. If necessary, further purification can be achieved by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of 2-arylbenzimidazoles.
Caption: Troubleshooting logic for addressing low yields in 2-arylbenzimidazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Efficacy in MTT Assays with Benzimidazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low efficacy or inconsistent results when evaluating benzimidazole compounds using the MTT assay.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole compound precipitates when I add it to the cell culture medium. How can I resolve this?
A1: Precipitation is a common issue due to the often low aqueous solubility of benzimidazole derivatives.[1][2] Here are several strategies to address this:
-
Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the well should ideally be below 0.5% to avoid solvent toxicity and precipitation.[1]
-
Use a Co-solvent: In addition to DMSO, other solvents like ethanol can be tested.[3] Sometimes a combination, such as 70% ethanol and 30% DMSO, might improve solubility.[3] Always include a vehicle control with the same solvent concentration to assess its effect on cell viability.[3]
-
Serial Dilutions in Medium: Instead of adding a highly concentrated stock directly to the wells, perform serial dilutions of your stock solution in a serum-free medium before adding it to the cells.[2]
-
pH Adjustment: The solubility of many benzimidazoles is pH-dependent.[1] You can assess the compound's solubility at different pH values to find an optimal range for your cell culture medium.
-
Salt Formation: For benzimidazole compounds with ionizable groups, converting them to a salt form can significantly enhance aqueous solubility.[1]
-
Use of Excipients: Formulation strategies such as using cyclodextrins can improve the solubility of poorly soluble compounds.[4][5]
Q2: I'm observing very low or no cytotoxicity even at high concentrations of my benzimidazole compound. What could be the reason?
A2: Several factors could contribute to the apparent lack of efficacy:
-
Compound Solubility: As mentioned in Q1, if the compound precipitates, its effective concentration in the medium is much lower than intended.[2]
-
Cell Line Specificity: The cytotoxic effect of benzimidazole derivatives can be highly cell-line specific.[6][7] The target of your compound may not be expressed or may be mutated in the chosen cell line.
-
Incubation Time: The duration of compound treatment may be insufficient to induce cell death. Depending on the mechanism of action (e.g., induction of apoptosis), longer incubation times (e.g., 48 or 72 hours) may be necessary.[8]
-
Compound Stability: The benzimidazole derivative may not be stable in the cell culture medium over the incubation period.
-
Efflux Pumps: Cancer cells can express efflux pumps, like P-glycoprotein, which actively remove foreign compounds, thereby reducing their intracellular concentration and efficacy.[9]
Q3: My MTT assay results show high variability between replicate wells. What are the common causes and solutions?
A3: High variability can obscure the true effect of your compound. Here are common causes and how to mitigate them:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into different wells to prevent settling.[10][11] Using a multichannel pipette can also improve consistency.[10]
-
"Edge Effect": Wells on the periphery of a 96-well plate are more prone to evaporation, leading to changes in media concentration. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile water or PBS.[10]
-
Incomplete Solubilization of Formazan: Ensure the formazan crystals are completely dissolved before reading the absorbance. This can be facilitated by gentle shaking on an orbital shaker and ensuring the solubilization solution reaches all crystals.[11][12]
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate volume dispensing.
Q4: Can my benzimidazole compound directly interfere with the MTT assay?
A4: Yes, some compounds can interfere with the MTT assay, leading to erroneous results.[12][13]
-
Direct MTT Reduction: The compound itself might chemically reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal of high cell viability.[13]
-
Inhibition of Cellular Reductases: The compound could inhibit the mitochondrial dehydrogenases responsible for MTT reduction without necessarily being cytotoxic, leading to a false-positive indication of cell death.
-
Interaction with Formazan Crystals: The compound might interact with the formazan crystals, affecting their solubilization and leading to inaccurate absorbance readings.[12]
To check for direct interference, it is crucial to run a cell-free control containing the culture medium, MTT reagent, and your compound at the highest concentration used in the experiment.[11][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Absorbance Readings in Control Wells | - Low cell seeding density.- Cells are not in the logarithmic growth phase.- Insufficient incubation time with the MTT reagent.[14][15] | - Optimize the initial cell seeding density to ensure control wells have an absorbance in the linear range (typically 0.75-1.25).[15]- Ensure cells are healthy and actively proliferating before the experiment.- Increase the MTT incubation time (typically 2-4 hours, but may vary by cell line).[14][15] |
| High Background Absorbance | - Contamination of the culture medium with bacteria or yeast.[14][16]- Phenol red or serum in the medium interfering with the reading.[11] | - Use fresh, sterile reagents and maintain aseptic techniques.[11]- Use a culture medium without phenol red or serum during the MTT incubation step.[11]- Include a "medium only" blank for background subtraction.[11] |
| Unexpected Increase in Absorbance at High Compound Concentrations | - The compound is directly reducing the MTT reagent.[13]- The compound is causing cellular stress, leading to an increase in metabolic activity at sub-lethal concentrations.[13] | - Run a cell-free control with the compound and MTT reagent to check for direct reduction.[13]- Visually inspect the cells under a microscope for signs of stress or morphological changes.- Consider using an alternative cytotoxicity assay that measures a different endpoint (e.g., LDH release for membrane integrity). |
| Inconsistent IC50 Values Between Experiments | - Variability in cell passage number or health.- Instability of the compound in stock solutions due to repeated freeze-thaw cycles.[15] | - Use cells within a consistent and low passage number range.- Aliquot the compound stock solution to avoid multiple freeze-thaw cycles.[15] |
Experimental Protocols
Standard MTT Assay Protocol
This protocol is a general guideline and may need optimization for specific cell lines and benzimidazole compounds.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Benzimidazole compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]
-
Sterile 96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compound in serum-free medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent) and untreated controls (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[15] Incubate for 2-4 hours at 37°C, protected from light.[15]
-
Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[15] Add 150 µL of the solubilization solution to each well to dissolve the crystals.[15]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the untreated control. Plot cell viability against compound concentration to determine the IC50 value.[8]
Protocol for Assessing Compound Solubility in Culture Medium
This protocol helps determine the concentration at which a compound begins to precipitate in the assay medium.
Materials:
-
Benzimidazole compound stock solution (in 100% DMSO)
-
Cell culture medium (serum-free)
-
96-well clear bottom plate
-
Spectrophotometer or plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm)
Procedure:
-
Prepare a series of 2-fold serial dilutions of your compound in 100% DMSO.[2]
-
In a 96-well plate, add your cell culture medium.
-
Add a small, consistent volume of each DMSO dilution to the medium in the wells, mimicking the final DMSO concentration in your MTT assay (e.g., add 1 µL of each DMSO dilution to 199 µL of medium for a 0.5% final DMSO concentration).[2]
-
Mix the plate gently and incubate at 37°C for a short period (e.g., 1-2 hours) to allow for equilibration.
-
Measure the absorbance (turbidity) of each well at a wavelength where the compound itself does not absorb (e.g., 650 nm).[2]
-
The concentration at which you observe a sharp increase in absorbance indicates the onset of precipitation. Data from MTT assays at or above this concentration should be interpreted with caution.[2]
Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nveo.org [nveo.org]
- 8. benchchem.com [benchchem.com]
- 9. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Scale-Up Synthesis of Substituted Benzimidazoles
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of substituted benzimidazoles. The information is presented in a question-and-answer format to directly address specific issues.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis of substituted benzimidazoles, offering potential causes and actionable solutions.
Problem 1: Low Product Yield
-
Question: My reaction yield is consistently low after scaling up. What are the primary factors I should investigate and optimize?
-
Answer: Low yields during scale-up are a frequent challenge. The initial parameters to investigate are typically the catalyst, solvent, reaction temperature, and reaction time.[1] Inefficient heat transfer on a larger scale can also adversely affect the yield.
Possible Causes & Solutions:
Cause Troubleshooting Step Inefficient Catalyst Ensure the catalyst is active and from a reliable source. Optimize the catalyst loading, as an insufficient amount may lead to incomplete conversion.[1][2] A range of catalysts, from Brønsted and Lewis acids to metal nanoparticles, have been utilized, so a screening of different types may be necessary.[1] Incorrect Solvent The choice of solvent significantly impacts reaction kinetics and solubility.[3] A solvent that works well on a small scale may not be optimal for larger volumes. Consider a solvent screen with options like methanol, ethanol, acetonitrile, or chloroform to identify the most effective one for your specific substrates.[1][4] Suboptimal Temperature The exothermic nature of the condensation reaction can lead to localized "hot spots" in large reactors, promoting side reactions.[3] Ensure efficient heat management and mixing.[3] Optimize the reaction temperature to favor the desired product formation.[3] Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][2] Reactions may require longer durations at a larger scale to go to completion. Poor Quality Starting Materials Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the reaction.[2] Consider purifying the starting materials before use.
Problem 2: Significant Byproduct Formation
-
Question: I am observing the formation of multiple byproducts, particularly the 1,2-disubstituted benzimidazole. How can I improve the selectivity for the desired 2-substituted product?
-
Answer: The formation of a 1,2-disubstituted benzimidazole is a common side reaction, especially when using aldehydes.[2][5] Selectivity can be influenced by stoichiometry, solvent choice, and the catalyst used.[2][5]
Possible Causes & Solutions:
Cause Troubleshooting Step Incorrect Stoichiometry To favor the formation of the 2-substituted product, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine to the aldehyde.[2] Solvent Effects The polarity of the solvent can influence the reaction pathway. Non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas polar solvents like water-ethanol mixtures can sometimes lead to the 1,2-disubstituted product.[2][6] Catalyst Selection Certain catalysts can selectively promote the formation of one isomer over the other. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes, while the absence of a catalyst may favor the mono-condensation product.[5] Oxidation of Starting Material o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[2]
Problem 3: Difficulty in Product Purification
-
Question: My final product is a dark-colored oil or solid that is difficult to purify. What purification strategies can I employ?
-
Answer: Purification challenges often arise from the presence of colored impurities due to the oxidation of starting materials or from byproducts with similar polarity to the desired product.[2]
Possible Causes & Solutions:
Cause Troubleshooting Step Colored Impurities Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration and subsequent purification steps like crystallization.[2] Using o-phenylenediamine dihydrochloride as a starting material can sometimes reduce the formation of colored impurities.[1][7] Similar Polarity of Product and Impurities Optimize the solvent system for column chromatography. A gradient elution with solvent systems like ethyl acetate and hexane may be necessary to achieve good separation.[2] Poor Crystallization If the product is a solid, screen different solvents or solvent mixtures for recrystallization.[2] If the product is an oil, column chromatography is the most common purification method.[2] Non-basic Impurities Utilize the basic nature of the benzimidazole nitrogen for an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The desired product will move to the aqueous layer, which can then be neutralized to precipitate the purified benzimidazole.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale synthesis of substituted benzimidazoles?
A1: The most prevalent method for large-scale synthesis is the condensation of an o-phenylenediamine with either an aldehyde or a carboxylic acid (or its derivatives).[1][3] The reaction with aldehydes is often preferred due to its atom economy and the wide availability of starting materials.[3] Modern approaches also utilize "green" chemistry principles, such as employing solid acid catalysts or microwave-assisted synthesis for improved efficiency and reduced environmental impact.[3]
Q2: What are the critical process parameters to monitor and control during scale-up?
A2: Several parameters are critical for a safe, efficient, and reproducible scale-up process.[3] These include:
-
Heat Management: The condensation reaction is often exothermic, and efficient heat dissipation is crucial to prevent thermal runaways.[3]
-
Reagent Addition Rate: Slow and controlled addition of reagents helps manage the reaction exotherm and minimize byproduct formation.[3]
-
Mixing Efficiency: Homogeneous mixing is essential for uniform reaction conditions and to prevent localized "hot spots."[3]
-
Solvent Selection: The solvent impacts reaction kinetics, solubility, and product isolation.[3]
-
Catalyst Selection and Loading: The type and amount of catalyst influence the reaction rate, yield, and purity.[3] For large-scale operations, catalyst reusability and ease of removal are also important considerations.[3]
Q3: How can I monitor the progress of my benzimidazole synthesis reaction?
A3: The most common and effective method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[2][4] It allows for a quick assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: Are there any "green" or more environmentally friendly approaches to benzimidazole synthesis?
A4: Yes, several green chemistry approaches have been developed. These include the use of heterogeneous catalysts that can be easily recovered and reused, such as engineered MgO@DFNS.[1] Water has also been explored as an environmentally benign solvent.[5] Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption.[8]
Data Presentation
Table 1: Effect of Different Catalysts on the Synthesis of 2-Phenylbenzimidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NH₄Cl (4 mmol) | CHCl₃ | Room Temp | 4 | 94 | [4] |
| NH₄Br (1 mol) | CHCl₃ | Room Temp | - | 40 | [4] |
| No Catalyst | Solvent-free | Room Temp | - | 20 | [4] |
| Au/TiO₂ | Toluene | 100 | 18 | High | [9] |
| Er(OTf)₃ (10 mol%) | Water | 100 | 0.25 | 72 (1,2-disubstituted) | [5] |
Table 2: Influence of Solvent on the Synthesis of 2-Phenylbenzimidazole
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CHCl₃ | NH₄Cl | Room Temp | 4 | 94 | [4] |
| CH₃CN | NH₄Br | Room Temp | - | Low | [4] |
| MeOH | NH₄Br | Room Temp | - | Low | [4] |
| Ether | NH₄Br | Room Temp | - | Low | [4] |
| DMF | NH₄Br | Room Temp | - | Low | [4] |
| Ethanol | Au/TiO₂ | 100 | 48 | 70 | [9] |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Catalyst:
-
To a solution of o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL) in a round-bottom flask, add the aldehyde (1 mmol).[2]
-
Add the catalyst (e.g., 10 mol%) to the mixture.[2]
-
Stir the reaction mixture at the desired temperature (room temperature or heated) for the required amount of time.[2]
-
Monitor the reaction progress by TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent.[2]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[4]
General Procedure for Microwave-Assisted Synthesis:
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any catalyst if required.[8]
-
Seal the vessel and place it in a microwave reactor.[8]
-
Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).[8]
-
After irradiation, cool the vessel to room temperature.[8]
-
Perform the work-up as described in the corresponding conventional synthesis protocol (e.g., neutralization, precipitation, filtration).[8]
-
Purify the product by recrystallization.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 2-(2-Fluorophenyl)-1H-benzimidazole
Welcome to the technical support center for the purification of crude 2-(2-fluorophenyl)-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Purification Strategies Overview
The purification of crude this compound typically involves one or a combination of the following techniques: recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities present in the crude product.
A general workflow for the purification process is outlined below:
Caption: General purification workflow for crude this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue. Which purification method should I try first?
A1: For a highly impure, oily product, column chromatography is often the most effective initial purification step. It allows for the separation of the desired compound from a wide range of impurities with different polarities. Recrystallization may be challenging with an oil, as it may "oil out" instead of forming crystals.
Q2: I performed a recrystallization from ethanol, but my yield is very low. What could be the reason?
A2: Low yield in recrystallization can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Washing the crystals with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
Q3: After column chromatography, my fractions containing the product are still showing multiple spots on the TLC plate. What went wrong?
A3: This indicates that the chosen solvent system (eluent) for column chromatography did not provide adequate separation.
-
Optimize the eluent: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that provides good separation between your product and the impurities (Rf value of the product around 0.3-0.4 is ideal).
-
Column packing: Ensure the silica gel is packed uniformly to avoid channeling, which can lead to poor separation.
-
Sample loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column in a narrow band.
Q4: What are the common impurities I should expect in my crude this compound?
A4: Common impurities depend on the synthetic route. If synthesized from o-phenylenediamine and 2-fluorobenzaldehyde, potential impurities include:
-
Unreacted o-phenylenediamine.
-
Unreacted 2-fluorobenzaldehyde.
-
Side products from the condensation reaction.
Q5: The melting point of my purified product is broad and lower than the literature value. What does this indicate?
A5: A broad and depressed melting point is a strong indication of the presence of impurities. The reported melting point for pure this compound is around 210-215 °C.[1] If your product's melting point is significantly lower or melts over a wide range, further purification is necessary.
Quantitative Data
| Parameter | Value | Reference |
| Melting Point | 210-215 °C | [1] |
| 1H NMR (400 MHz, d6-DMSO) | δ 12.55 (br s, 1H, NH), 8.23 (m, 2H, Ar-H), 7.61-7.53 (m, 2H, Ar-H), 7.47-7.37 (m, 2H, Ar- H), 7.27-7.21 (m, 2H, Ar-H) | [1] |
| Typical Recrystallization Yield | 60-80% (highly dependent on crude purity) | General laboratory experience |
| Typical Column Chromatography Yield | 50-70% (highly dependent on crude purity and separation efficiency) | General laboratory experience |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is suitable for crude products that are mostly solid and have a relatively high purity.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
This protocol is recommended for purifying crude products with significant amounts of impurities or those that are oily in nature.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with different ratios of hexane and ethyl acetate. A common starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) if necessary to elute the product.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
Technical Support Center: Addressing Precipitation of Benzimidazole Compounds in Cell Culture Media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of benzimidazole compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my benzimidazole compound precipitating in my cell culture medium?
A1: Benzimidazole derivatives often exhibit poor aqueous solubility due to their hydrophobic nature.[1][2] Precipitation typically occurs for one or more of the following reasons:
-
Low Aqueous Solubility: The compound's concentration in the aqueous cell culture medium exceeds its solubility limit.[3]
-
Solvent Shock: A concentrated stock solution (e.g., in 100% DMSO) is diluted too rapidly in the aqueous medium, causing the compound to "crash out" of solution before it can be properly dispersed.[3]
-
Media Composition: The pH, salt concentration, or presence/absence of serum proteins in the medium can significantly influence the compound's solubility.[3][4] For instance, many benzimidazoles are more soluble at a lower (more acidic) pH.[4]
-
Temperature: Adding a compound stock to cold media can decrease its solubility. Conversely, some compounds may be less stable at 37°C over time, leading to degradation and precipitation.[5][6]
-
Cellular Metabolism: As cells metabolize, they can produce acidic byproducts that lower the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[5][6]
Q2: What is the best way to prepare and store a stock solution?
A2: For initial high-concentration stock solutions, a high-purity, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) is commonly recommended.[7]
-
Preparation: Prepare a high-concentration stock (e.g., 10-100 mM) by dissolving the compound in 100% DMSO. Ensure it is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming to 37°C.[7] Visually inspect the solution against a light source to ensure no particles remain.[6]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can compromise compound stability and solubility.[8]
Q3: How can I prevent my compound from precipitating immediately upon addition to the media?
A3: Immediate precipitation is often due to "solvent shock."[3] To prevent this:
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can reduce solubility.[3][5]
-
Use Serial Dilution: Instead of adding the concentrated stock directly to your final culture volume, perform an intermediate dilution step. First, dilute your stock in a smaller volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the final culture.[7][8]
-
Control Final Solvent Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally ≤ 0.1% and almost always below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.[3][5]
-
Slow Addition with Agitation: Add the compound stock dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion.[5][9]
Q4: My compound looks fine initially, but I see a precipitate after several hours or days in the incubator. What is happening?
A4: Delayed precipitation can be caused by several factors:
-
pH Shift: Cellular metabolism can decrease the pH of the medium over time, which may cause pH-sensitive benzimidazoles to precipitate.[6] Consider using a medium supplemented with HEPES for more stable pH control or changing the medium more frequently.[3]
-
Compound Instability: The compound may not be stable at 37°C for extended periods, leading to degradation and precipitation.[6] If this is suspected, consider reducing the incubation time or preparing fresh media with the compound more frequently.[6]
-
Interaction with Media Components: The compound may interact with salts or other components in the media over time. The presence or absence of serum can also play a role; serum proteins like albumin can bind to and help solubilize hydrophobic compounds.[3][10] If using serum-free media, precipitation may be more likely.
Q5: Are there advanced formulation strategies to improve the solubility of my benzimidazole compound?
A5: Yes. If standard methods are insufficient, you can explore several formulation strategies:
-
Co-solvents: Using a mixture of water-miscible organic solvents (e.g., PEG 400, ethanol) can sometimes improve solubility.[8][9]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[1][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose and can significantly increase the aqueous solubility of benzimidazoles.[1][11]
-
pH Adjustment: Since benzimidazoles are often weak bases, they tend to be more soluble at a lower pH where they can be protonated.[4] You can test the compound's solubility in buffers of varying pH to find an optimal range, but you must ensure the final pH is compatible with your cells.[4]
Troubleshooting Guides
Table 1: Troubleshooting Immediate Precipitation
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms instantly upon adding stock to media. | Solvent Shock | Perform a serial dilution: dilute the stock in a small volume of media first, then add to the final volume.[8] |
| High Final Concentration | Decrease the final working concentration. Determine the maximum soluble concentration with a solubility test (see Protocol 2).[5] | |
| Cold Media | Always use media pre-warmed to 37°C before adding the compound.[3][5] | |
| High Final DMSO Concentration | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[5] This may require making a more dilute stock solution. | |
| Poor Stock Solution Quality | Ensure the stock solution is clear and fully dissolved. If necessary, gently warm (37°C) and vortex to redissolve any crystals before use.[4] |
Table 2: Troubleshooting Delayed Precipitation (During Incubation)
| Problem | Possible Cause | Recommended Solution |
| Precipitate appears after hours or days in the incubator. | pH Shift Due to Cell Metabolism | Monitor the pH of your culture. Change the medium more frequently or use a medium supplemented with a buffer like HEPES for more stable pH control.[3][6] |
| Compound Instability at 37°C | If instability is suspected, reduce the total incubation time or add freshly prepared compound-media mixture more frequently.[6] | |
| Interaction with Media Components | Try reducing the serum concentration or using a different basal medium.[7] Conversely, if using serum-free media, the lack of serum proteins may be the cause; consider if a low serum concentration is tolerable for the experiment.[3] | |
| Exceeding Long-Term Solubility Limit | The initial concentration may be supersaturated and not stable over time. Reduce the working concentration of the compound. |
Table 3: Summary of Solubilization Strategies
| Strategy | Description | Advantages | Considerations |
| Co-Solvents | Using a mixture of water-miscible organic solvents (e.g., PEG 400).[8] | Can improve solubility and reduce the concentration of a single, more toxic solvent. | Requires optimization of the solvent ratio; potential for cell toxicity.[8] |
| Cyclodextrins | Forming inclusion complexes with agents like HP-β-cyclodextrin to increase aqueous solubility.[1] | Generally low toxicity; can significantly improve solubility.[8] | May alter drug availability and interaction with cellular targets; requires optimization of the drug-to-cyclodextrin ratio.[8] |
| pH Adjustment | Modifying the pH of the buffer/media to a level where the compound is more soluble.[4] | Can be a simple and effective method for ionizable compounds. | The optimal pH for solubility must be compatible with cell health and the assay system.[4] |
| Use of Surfactants | Incorporating non-ionic surfactants like Tween® 80 to form micelles that encapsulate the drug.[12] | Effective at low concentrations. | Can have off-target effects on cells and may interfere with certain assays.[8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details the steps for preparing a standard 10 mM stock solution.
Materials:
-
Benzimidazole compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)[3]
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate Mass: Based on the molecular weight (MW) of your compound, calculate the mass needed to prepare your desired volume of a 10 mM stock solution. (e.g., For 1 mL of 10 mM stock, Mass (mg) = 10 * MW ( g/mol ) / 1000).
-
Weigh Compound: In a sterile microcentrifuge tube, carefully weigh the calculated amount of the compound.
-
Add Solvent: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the compound is fully dissolved.
-
Gentle Heat/Sonication (If Necessary): If the compound does not fully dissolve, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes.[7]
-
Verification: Visually inspect the solution against a light source to ensure no visible particles or crystals remain.
-
Storage: Aliquot into single-use volumes in sterile tubes and store at -20°C or -80°C.[6]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol helps determine the empirical solubility limit of your compound under your specific experimental conditions.[3]
Materials:
-
High-concentration compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with serum/supplements, pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Media Setup: Dispense 0.5 mL of your complete, pre-warmed cell culture medium into several sterile microcentrifuge tubes.
-
Prepare Highest Concentration: Add a calculated amount of the stock solution to the first tube to make the highest desired concentration. For example, add 5 µL of a 10 mM stock into 0.5 mL of media for a final concentration of 100 µM (and 1% DMSO). Vortex immediately and thoroughly.
-
Serial Dilution: Perform 2-fold serial dilutions by transferring 250 µL from the highest concentration tube to a new tube containing 250 µL of fresh media. Repeat for a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Include a vehicle control (DMSO only).
-
Incubation: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration that mimics your planned experiment (e.g., 24, 48, or 72 hours).[5]
-
Assessment: After incubation, carefully inspect each tube for precipitation. Check for cloudiness against a dark background and for visible particles or crystals, which can be confirmed with a microscope. The highest concentration that remains clear is your maximum working soluble concentration.[3][5]
Protocol 3: Preparation of a Benzimidazole-Cyclodextrin Inclusion Complex
This protocol provides a general method for using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility.
Materials:
-
Benzimidazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water or desired buffer
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD. The concentration will depend on the required molar ratio, which typically needs to be optimized (start with a 1:1 or 1:2 molar ratio of compound to cyclodextrin).
-
Add Compound: While stirring the cyclodextrin solution, slowly add the benzimidazole compound powder.
-
Complexation: Continue to stir the mixture vigorously at room temperature or with gentle warming for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm filter.
-
Usage: Use this aqueous, complexed stock solution for your experiments, making sure to adjust final concentration calculations accordingly.
Visualizations
Caption: Troubleshooting workflow for addressing benzimidazole compound precipitation.
Caption: Mechanism of cyclodextrin-mediated solubilization of a hydrophobic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Manganese Coordination and Cyclodextrin-Assisted Formulation on Thiabendazole Dissolution and Endothelial Cell Migration | MDPI [mdpi.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Crystallization of 2-Phenylbenzimidazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 2-phenylbenzimidazole derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of 2-phenylbenzimidazole derivatives in a question-and-answer format.
Q1: My compound oiled out instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal. This is often due to high supersaturation or the crystallization temperature being above the compound's melting point in the chosen solvent.
-
Reduce Supersaturation:
-
Increase Solvent Volume: Add a small amount of the "good" solvent to dissolve the oil and then allow for slower cooling or evaporation.
-
Slower Cooling: If using a cooling crystallization method, reduce the rate of cooling to allow molecules more time to organize into a crystal lattice. A slower cooling rate is beneficial for crystal morphology.[1]
-
Use a Different Solvent System: The solubility of your compound may be too high in the current solvent. Select a solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature.
-
-
Induce Nucleation:
-
Seed Crystals: If you have a small amount of solid material, add a seed crystal to the solution to provide a template for crystal growth.
-
Scratching: Gently scratch the inside of the glass vessel with a glass rod to create nucleation sites.
-
Q2: I am getting a fine powder instead of single crystals. How can I grow larger crystals?
A2: The formation of a fine powder suggests rapid nucleation and insufficient time for crystal growth.
-
Decrease the Rate of Supersaturation:
-
Slow Evaporation: Control the rate of solvent evaporation by covering the vessel with a cap or parafilm with a few small holes.[2] A slower evaporation rate provides more time for larger crystals to form.[2]
-
Slow Cooling: For cooling crystallization, a slower cooling rate generally leads to larger crystals.
-
Vapor Diffusion: This technique allows for a very slow increase in supersaturation, which is ideal for growing large, high-quality crystals.
-
-
Reduce the Number of Nucleation Sites:
-
Use a Clean Vessel: Ensure your crystallization vessel is meticulously clean, as dust or other particulates can act as nucleation sites.
-
Filter the Solution: If the solution contains any particulate matter, filter it while hot into a clean vessel before allowing it to cool.
-
Q3: My crystals are of poor quality (e.g., dendritic, twinned, or aggregated). How can I improve them?
A3: Poor crystal quality can result from impurities, a suboptimal solvent system, or a too-rapid crystallization process.
-
Purify the Starting Material: Ensure the initial purity of your 2-phenylbenzimidazole derivative is high (ideally >95%). Crystallization is a purification technique, but starting with a purer compound will yield better crystals.
-
Optimize the Solvent System:
-
Solvent Polarity: Experiment with solvents of different polarities. For 2-phenylbenzimidazole derivatives, solvents like dichloromethane, methanol, ethanol, and ethyl acetate have been used.[3]
-
Solvent Mixtures: Using a mixture of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is less soluble) can sometimes improve crystal quality.
-
-
Control the Crystallization Environment:
-
Minimize Vibrations: Place the crystallization vessel in an undisturbed location.
-
Temperature Gradient: For some techniques, a very slow and controlled temperature gradient can promote the growth of high-quality single crystals.
-
Q4: The crystallization yield is very low. How can I increase it?
A4: A low yield indicates that a significant amount of the compound remains dissolved in the mother liquor.
-
Optimize Solvent Choice: The compound may be too soluble in the chosen solvent. Select a solvent where the compound has a steep solubility curve (high solubility at high temperature and low solubility at low temperature).
-
Maximize Supersaturation (without oiling out):
-
Cooling to Lower Temperatures: After initial crystallization at room temperature, placing the vessel in a refrigerator or ice bath can increase the yield.
-
Concentrate the Mother Liquor: After filtering the first crop of crystals, you can concentrate the mother liquor by evaporating some of the solvent and cooling again to obtain a second crop. Be aware that the purity of subsequent crops may be lower.
-
-
Anti-Solvent Addition: The controlled addition of an anti-solvent can effectively reduce the solubility of the compound and increase the yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common crystallization methods for 2-phenylbenzimidazole derivatives?
A1: The most common methods include:
-
Slow Evaporation: This is a simple and widely used technique where the solvent is slowly evaporated from a solution of the compound.[2]
-
Vapor Diffusion: In this method, a less volatile solvent containing the compound is allowed to equilibrate with a more volatile anti-solvent in a sealed container. This is excellent for growing high-quality single crystals from small amounts of material.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.
-
Anti-solvent Crystallization: An anti-solvent (a solvent in which the compound is insoluble but which is miscible with the solvent of the solution) is slowly added to a solution of the compound to induce precipitation.
Q2: How do I choose a suitable solvent for crystallizing my 2-phenylbenzimidazole derivative?
A2: The ideal solvent is one in which your compound is moderately soluble at room temperature and highly soluble at an elevated temperature. 2-phenylbenzimidazole itself is slightly soluble in water, DMSO, and methanol.[4] For its derivatives, you may need to screen a range of solvents with varying polarities, such as:
-
Polar Protic Solvents: Methanol, Ethanol
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Dichloromethane
-
Nonpolar Solvents: Toluene, Hexane (often used as an anti-solvent)
A general rule of thumb is to use a solvent that has similar functional groups to the compound being crystallized.
Q3: What is the effect of impurities on crystallization?
A3: Impurities can have several detrimental effects on crystallization. They can:
-
Inhibit nucleation, preventing crystal growth altogether.
-
Be incorporated into the crystal lattice, reducing the purity of the final product.
-
Alter the crystal habit, leading to different shapes or poor-quality crystals.
-
Promote "oiling out."
It is crucial to start with the purest possible material for the best crystallization outcome.
Q4: How much compound do I need for crystallization?
A4: The amount of compound needed depends on the crystallization method and the scale of your experiment. For screening purposes and single crystal growth for X-ray diffraction, a few milligrams (5-20 mg) are often sufficient, especially with techniques like vapor diffusion. For bulk purification, the amount will be dictated by your experimental needs.
Data Presentation
The following tables provide representative data on the solubility and the effect of different crystallization methods on the yield and purity of a hypothetical 2-phenylbenzimidazole derivative. This data is intended for illustrative purposes to guide experimental design.
Table 1: Solubility of a Representative 2-Phenylbenzimidazole Derivative
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 75°C (mg/mL) |
| Methanol | 5 | 50 |
| Ethanol | 3 | 40 |
| Acetone | 10 | 80 |
| Ethyl Acetate | 8 | 65 |
| Dichloromethane | 15 | 100 |
| Toluene | 1 | 15 |
| Water | <0.1 | <0.1 |
Table 2: Comparison of Crystallization Methods for a Representative 2-Phenylbenzimidazole Derivative
| Method | Solvent System | Typical Yield (%) | Typical Purity (%) | Crystal Quality |
| Slow Evaporation | Dichloromethane | 70-85 | 98.5 | Good to Excellent |
| Slow Cooling | Acetone | 80-90 | 99.0 | Good |
| Vapor Diffusion | Methanol/Ether | 50-70 | >99.5 | Excellent |
| Anti-solvent | Acetone/Hexane | 85-95 | 98.0 | Fair to Good |
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
-
Dissolution: Dissolve the 2-phenylbenzimidazole derivative in a suitable solvent (e.g., dichloromethane) in a clean vial to create a near-saturated solution.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small cotton plug or filter paper into a clean vial.
-
Evaporation: Cover the vial with a cap or parafilm. Pierce a few small holes in the covering to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location at a constant temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. Crystals should form as the solution becomes supersaturated.
-
Isolation: Once suitable crystals have formed, carefully remove the remaining solvent (mother liquor) with a pipette.
-
Drying: Wash the crystals with a small amount of a cold, poor solvent (e.g., hexane) and then air-dry or dry under a gentle stream of inert gas.
Protocol 2: Vapor Diffusion Crystallization
-
Prepare the Reservoir: In a larger outer vial or well, place a small amount of a volatile anti-solvent (e.g., diethyl ether or pentane).
-
Prepare the Sample Drop: In a smaller inner vial, dissolve the 2-phenylbenzimidazole derivative (2-10 mg) in a minimal amount of a less volatile solvent in which it is soluble (e.g., methanol or dichloromethane).
-
Set up the System: Place the inner vial containing the sample solution inside the larger outer vial. Ensure the inner vial does not touch the walls of the outer vial.
-
Seal and Incubate: Seal the outer vial tightly and leave it in an undisturbed location at a constant temperature.
-
Crystal Growth: The anti-solvent vapor will slowly diffuse into the sample solution, reducing the solubility of the compound and inducing crystallization over hours to days.
-
Isolation and Drying: Once crystals have formed, carefully retrieve the inner vial, remove the mother liquor, and dry the crystals as described in Protocol 1.
Protocol 3: Anti-solvent Crystallization
-
Dissolution: Dissolve the 2-phenylbenzimidazole derivative in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.
-
Anti-solvent Addition: While stirring the solution, slowly add a miscible "bad" solvent (an anti-solvent, e.g., hexane or water) dropwise until the solution becomes slightly turbid.
-
Induce Crystallization: If crystals do not form immediately, add a few more drops of the anti-solvent or gently scratch the inside of the flask.
-
Crystal Growth: Allow the mixture to stand, with or without slow stirring, to allow the crystals to grow. Cooling the mixture in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals on the filter with a small amount of the cold anti-solvent and then dry them in a vacuum oven or by air drying.
Mandatory Visualization
Caption: Workflow for optimizing the crystallization of 2-phenylbenzimidazole derivatives.
Caption: Troubleshooting flowchart for common crystallization problems.
References
stability testing of 2-(2-fluorophenyl)-1H-benzimidazole under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 2-(2-fluorophenyl)-1H-benzimidazole under various experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why am I observing unexpected peaks in my HPLC chromatogram of a freshly prepared solution? | Contaminated solvent or glassware. Impurities in the starting material. On-column degradation. | Use HPLC-grade solvents and thoroughly clean all glassware. Verify the purity of the this compound standard by another analytical method (e.g., LC-MS, NMR). Ensure the mobile phase is compatible with the compound and the column. Consider a less reactive column stationary phase if degradation is suspected. |
| My compound is showing significant degradation under acidic conditions, but the literature suggests benzimidazoles are relatively stable. What could be wrong? | The 2-fluoro substitution may increase susceptibility to acid hydrolysis compared to other benzimidazoles. The acid concentration or temperature is too harsh. | The presence of the electron-withdrawing fluorine atom can influence the electronic properties of the benzimidazole ring system. Reduce the acid concentration (e.g., from 1N HCl to 0.1N or 0.01N HCl) or lower the temperature of the stress study. The goal is to achieve 5-20% degradation to identify primary degradation products.[1] |
| I am not seeing any degradation under oxidative stress with hydrogen peroxide. Is this expected? | This compound may be stable to the specific oxidative conditions used. The concentration of the oxidizing agent is too low or the reaction time is too short. | While some benzimidazoles are stable, oxidative degradation is a common pathway. Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or extend the exposure time. If no degradation is observed under these more strenuous conditions, the compound can be considered stable to oxidation. |
| The mass balance in my stability study is below 90%. Where could the missing mass be? | Formation of non-UV active degradation products. Adsorption of the compound or its degradants onto container surfaces. Formation of volatile degradation products. | Use a mass-sensitive detector (e.g., CAD, ELSD) in addition to a UV detector. Use silanized glassware to minimize adsorption. Analyze the headspace of the sample vial by GC-MS to identify any volatile compounds. |
| I am having difficulty separating the parent compound from its degradation products by HPLC. What can I do? | The chromatographic conditions are not optimized. The degradation products are structurally very similar to the parent compound. | Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH). Try a different column with an alternative stationary phase (e.g., C18, Phenyl, Cyano). Consider using a gradient elution method to improve resolution. UPLC-MS can be employed for better resolution and identification of co-eluting peaks. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the general chemistry of benzimidazole derivatives, the expected degradation pathways include hydrolysis of the imidazole ring under harsh acidic or basic conditions, and oxidation of the benzimidazole ring system. The presence of the fluorophenyl group may also lead to hydroxylation on either aromatic ring as a potential metabolic degradation pathway.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container. For solutions, storage at low temperatures (-20°C or -80°C) is recommended to minimize degradation.
Q3: How can I monitor the stability of this compound in a formulation?
A3: A stability-indicating HPLC method is the most common approach to monitor the stability of an active pharmaceutical ingredient (API) in a formulation. This method should be able to separate the parent compound from all potential degradation products and excipients. Forced degradation studies are crucial for developing and validating such a method.[3]
Q4: What analytical techniques are best suited for identifying the degradation products of this compound?
A4: A combination of liquid chromatography-mass spectrometry (LC-MS/MS) is highly effective for the identification and structural elucidation of degradation products.[4] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of the degradants. Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structures of isolated degradation products.
Q5: Are there any known safety concerns with the potential degradation products?
A5: The toxicological properties of the degradation products of this compound are not extensively studied. It is a regulatory requirement to identify and characterize any degradation product present at a significant level (typically >0.1%) and to assess its potential toxicity.
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound. The goal is to achieve a target degradation of 5-20%.[1][5] These protocols should be adapted based on the observed stability of the compound.
Hydrolytic Degradation
-
Acidic Conditions:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C and collect samples at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis by HPLC.
-
-
Basic Conditions:
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 0.1 N NaOH.
-
Maintain the solution at room temperature and collect samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Neutral Conditions:
-
Prepare a 1 mg/mL solution of the compound in water.
-
Heat the solution at 60°C and collect samples at various time points.
-
Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, and collect samples at various time points.
-
Analyze the samples directly by HPLC.
Photolytic Degradation
-
Expose a solid sample and a 1 mg/mL solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the samples at appropriate time intervals.
Thermal Degradation
-
Expose a solid sample of the compound to dry heat at a temperature of 70°C in an oven.
-
Collect samples at various time points and prepare solutions for HPLC analysis.
Data Presentation
The following tables present illustrative quantitative data from forced degradation studies. The actual degradation will depend on the specific experimental conditions.
Table 1: Illustrative Hydrolytic Degradation of this compound
| Condition | Time (hours) | % Degradation | Major Degradation Product(s) |
| 0.1 N HCl, 60°C | 24 | 12.5 | DP-H1 |
| 0.1 N NaOH, RT | 24 | 8.2 | DP-H2 |
| Water, 60°C | 24 | < 1.0 | - |
Table 2: Illustrative Oxidative, Photolytic, and Thermal Degradation
| Stress Condition | Duration | % Degradation | Major Degradation Product(s) |
| 3% H₂O₂, RT | 24 hours | 15.8 | DP-O1, DP-O2 |
| Photolytic | 7 days | 5.5 | DP-P1 |
| Thermal (Solid) | 7 days | 2.1 | DP-T1 |
DP = Degradation Product; H = Hydrolytic; O = Oxidative; P = Photolytic; T = Thermal
Visualizations
Experimental Workflow
Caption: Experimental workflow for the forced degradation study of this compound.
Plausible Degradation Pathway
Caption: Plausible degradation pathways for this compound under hydrolytic and oxidative stress.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
Validation & Comparative
Fluorinated vs. Non-Fluorinated Benzimidazoles: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] In the realm of oncology, benzimidazole derivatives have emerged as a promising class of anticancer agents due to their structural similarity to endogenous purine nucleotides, allowing them to interact with various biological targets and modulate key cellular processes.[1][2] A significant area of investigation within this class of compounds is the impact of fluorination on their therapeutic efficacy. This guide provides a comparative analysis of the anticancer activity of fluorinated versus non-fluorinated benzimidazoles, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular mechanisms.
Enhanced Potency Through Fluorination: A Data-Driven Comparison
Experimental evidence consistently demonstrates that the incorporation of fluorine atoms into the benzimidazole scaffold can significantly enhance anticancer activity. Fluorine's high electronegativity and small size can alter the electronic properties, lipophilicity, and metabolic stability of the parent compound, leading to improved target binding and cellular uptake.[3]
A study by Ersan and Duran investigated a series of 2-(fluorophenyl)-1H-benzimidazole derivatives and found that compounds with ortho- and para-fluoro substitutions on the phenyl ring displayed the highest antiproliferative activity against a panel of cancer cell lines.[4] For instance, the para-fluoro substituted compound ORT14 was identified as the most potent derivative against A549 (lung), A498 (kidney), and A375 (melanoma) cancer cell lines, with an IC50 value of 0.377 µM.[4] This highlights the positive influence of fluorine substitution on the cytotoxic effects of benzimidazole derivatives.
The following tables summarize the in vitro anticancer activity (IC50 values) of representative fluorinated and non-fluorinated benzimidazole derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Fluorinated Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Derivatives | |||
| ORT14 (para-fluoro) | A549 (Lung) | 0.377 | [4] |
| A498 (Kidney) | 0.377 | [4] | |
| A375 (Melanoma) | 0.377 | [4] | |
| HeLa (Cervical) | 0.188 | [4] | |
| HepG2 (Liver) | 0.188 | [4] | |
| ORT15 (ortho-fluoro) | A549 (Lung) | 0.377 | [4] |
| HeLa (Cervical) | 0.188 | [4] | |
| ORT16 (meta-fluoro) | A549 (Lung) | 0.177 | [4] |
| ORT17 (para-fluoro) | HeLa (Cervical) | 0.354 | [4] |
| A375 (Melanoma) | 0.354 | [4] | |
| Compound with 2-fluoroethyl chain | U87 (Glioblastoma) | 45.2 | [5] |
| Non-Fluorinated Derivatives | |||
| Compound 1 (Chrysin benzimidazole derivative) | MFC (Gastric) | 25.72 | [5] |
| Compound 3 | A-549 (Lung) | 28.29 | [5] |
| HCT-116 (Colon) | 28.29 | [5] | |
| MCF-7 (Breast) | 28.29 | [5] | |
| Benzoyl substituted benzimidazole 6 | MCF-7 (Breast) | 16.18 | [5] |
| HL-60 (Leukemia) | 15.15 | [5] | |
| Carboxyl substituted benzimidazole 7 | MCF-7 (Breast) | 19.21 | [5] |
| HL-60 (Leukemia) | 18.29 | [5] | |
| Benzimidazole acridine derivative 8m | SW480 (Colon) | 6.77 | [6] |
| HCT116 (Colon) | 3.33 | [6] |
Mechanisms of Anticancer Action
Benzimidazole derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing cell cycle arrest and apoptosis.[7] Key molecular targets include tubulin, topoisomerases, and various protein kinases involved in cell growth and survival signaling pathways.[1][2]
Tubulin Polymerization Inhibition
A primary mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization.[8][9] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle.[9] This interference with microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis.[10]
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
Benzimidazole derivatives are potent inducers of apoptosis.[11] They can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Western blot analyses have shown that treatment with these compounds leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[11][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and the downstream executioner caspase-3.[7] Furthermore, some derivatives can upregulate death receptors like DR5, activating caspase-8 and the extrinsic apoptotic cascade.[6]
Modulation of Key Signaling Pathways
The anticancer activity of benzimidazole derivatives is also attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer, such as the Raf/MEK/ERK and PI3K/AKT pathways.[13][14] By inhibiting key kinases in these cascades, these compounds can suppress cancer cell proliferation, survival, and metastasis.[1][13]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the anticancer properties of benzimidazole derivatives.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of microtubules.
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA) and prepare a GTP stock solution.
-
Reaction Mixture: In a 96-well plate, mix the tubulin solution, GTP, and different concentrations of the benzimidazole derivative.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Compare the polymerization curves of treated samples with the control to determine the inhibitory effect.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the benzimidazole derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
This method is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
-
Protein Extraction: Treat cells with the benzimidazole derivative, lyse the cells in RIPA buffer, and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) and a loading control (e.g., β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The comparative analysis presented in this guide strongly suggests that fluorination is a valuable strategy for enhancing the anticancer potency of benzimidazole derivatives. The compiled experimental data and detailed protocols provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds. The elucidation of their mechanisms of action, particularly their ability to inhibit tubulin polymerization and modulate key signaling pathways leading to apoptosis, offers multiple avenues for the rational design of novel and more effective anticancer agents.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. nveo.org [nveo.org]
- 6. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazoisoquinoline derivatives inhibit glioblastoma cell proliferation through down-regulating Raf/MEK/ERK and PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
validation of the antiproliferative effects of 2-(2-fluorophenyl)-1H-benzimidazole in multiple cell lines
For Immediate Release
A comprehensive review of the antiproliferative effects of 2-(2-fluorophenyl)-1H-benzimidazole and its analogs reveals significant potential in cancer cell line inhibition. This guide consolidates findings from multiple studies, offering researchers, scientists, and drug development professionals a comparative overview of its efficacy, detailed experimental protocols, and insights into its mechanism of action.
The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, this compound has emerged as a compound of interest for its potent antiproliferative properties against various cancer cell lines. This guide provides a detailed comparison of its activity, alongside related fluoro-substituted benzimidazole derivatives, to support ongoing research and development in oncology.
Comparative Antiproliferative Activity
The antiproliferative efficacy of this compound and its positional isomers has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, has been determined in multiple studies. The following table summarizes the IC50 values, offering a quantitative comparison of their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | A549 | Lung Carcinoma | 111.70 ± 6.22 | Cisplatin | - |
| DLD-1 | Colorectal Adenocarcinoma | 185.30 ± 5.87 | Cisplatin | - | |
| 2-(4-Fluorophenyl)-1H-benzimidazole | HeLa | Cervical Cancer | 0.188 | Methotrexate | - |
| HepG2 | Liver Cancer | 0.188 | Methotrexate | - | |
| A375 | Malignant Melanoma | - | Methotrexate | - | |
| A549 | Lung Carcinoma | - | Methotrexate | - | |
| A498 | Kidney Carcinoma | - | Methotrexate | - | |
| Unspecified fluoro-substituted benzimidazole | HCT-116 | Colon Carcinoma | 16.2 ± 3.85 (µg/mL) | - | - |
| MCF-7 | Breast Adenocarcinoma | 8.86 ± 1.10 (µg/mL) | - | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. Some values were reported in µg/mL and have been noted accordingly.
Experimental Protocols
The evaluation of the antiproliferative activity of these compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Detailed MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1-2.5 x 10^4 cells per mL in a total volume of 100 µL of RPMI 1640 medium, supplemented with 10% fetal calf serum, penicillin, and streptomycin. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.[1]
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions. These are then diluted with the culture medium to achieve final concentrations ranging from 10^-7 to 10^-5 mol/L. The cells are treated with these various concentrations in triplicate.[1]
-
Incubation: The treated plates are incubated for a period of 48 to 96 hours to allow the compounds to exert their cytotoxic effects.[1]
-
MTT Addition: Following the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in medium) is added to each well. The plates are then incubated for an additional 4 hours under the same conditions. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.[1]
-
Formazan Solubilization: After the 4-hour incubation with MTT, the supernatant is carefully removed. 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated on a mechanical shaker until the color is uniform.[1]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the absorbance by 50% compared to untreated control wells.
Visualizing the Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams have been generated using Graphviz.
References
A Comparative Efficacy Analysis: 2-(2-fluorophenyl)-1H-benzimidazole versus Doxorubicin in Oncology Research
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparison of the cytotoxic potential of 2-(2-fluorophenyl)-1H-benzimidazole, a member of the promising benzimidazole class of heterocyclic compounds, and Doxorubicin, a long-standing and widely utilized chemotherapeutic agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and visual representations of key cellular pathways and experimental workflows.
Cytotoxicity Profile: A Head-to-Head Comparison
The in vitro cytotoxic activity of novel compounds is a critical initial step in the evaluation of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for this compound derivatives and Doxorubicin against a panel of human cancer cell lines.
It is important to note that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | Not directly reported in comparative studies | - |
| Various other substituted benzimidazoles | A549 (Lung), HCT-116 (Colon), MCF-7 (Breast), HepG2 (Liver) | Ranging from <1 µM to >50 µM[1][2][3][4][5][6][7] |
Table 2: In Vitro Cytotoxicity of Doxorubicin
| Cancer Cell Line | IC50 (µM) | Reference |
| HepG2 (Hepatocellular Carcinoma) | 12.2 | [8] |
| Huh7 (Hepatocellular Carcinoma) | > 20 | [8] |
| UMUC-3 (Bladder Cancer) | 5.1 | [8] |
| VMCUB-1 (Bladder Cancer) | > 20 | [8] |
| TCCSUP (Bladder Cancer) | 12.6 | [8] |
| BFTC-905 (Bladder Cancer) | 2.3 | [8] |
| A549 (Lung Cancer) | > 20 | [8] |
| HeLa (Cervical Cancer) | 2.9 | [8] |
| MCF-7 (Breast Cancer) | 2.5 | [8] |
| M21 (Melanoma) | 2.8 | [8] |
| AMJ13 (Breast Cancer) | 223.6 µg/ml | [9] |
Note: Doxorubicin's IC50 values can vary significantly depending on the cell line and the duration of exposure[8][9][10][11][12].
Mechanisms of Action: Divergent Pathways to Cell Death
The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. Both this compound and Doxorubicin induce cell death, but they achieve this through distinct molecular pathways.
Doxorubicin: A Multifaceted Assault on Cancer Cells
Doxorubicin, an anthracycline antibiotic, exerts its cytotoxic effects through several well-documented mechanisms[13][14][15]:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to double-strand breaks in the DNA, triggering apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
This compound: A Targeted Approach
The benzimidazole scaffold is a versatile pharmacophore, and its derivatives have been shown to exhibit a wide range of anticancer activities by targeting various cellular processes[12][16][17][18][19][20]:
-
Induction of Apoptosis: Many benzimidazole derivatives, including those with structures similar to this compound, have been shown to induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process[16].
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.
-
Enzyme Inhibition: Certain benzimidazole derivatives have been identified as inhibitors of key enzymes involved in cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase and Topoisomerase[1][16].
Figure 1: Simplified signaling pathway of Doxorubicin's mechanism of action.
Figure 2: Potential mechanisms of action for this compound.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or Doxorubicin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.[21][22]
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Data Interpretation:
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14][15][16]
Conclusion
The available evidence suggests that the benzimidazole scaffold, from which this compound is derived, holds significant promise as a source of novel anticancer agents. While direct comparative efficacy data against Doxorubicin for this specific compound is limited, the broader class of benzimidazoles has demonstrated potent cytotoxic effects, often through mechanisms that are distinct from traditional chemotherapeutics like Doxorubicin. This suggests the potential for developing more targeted therapies with potentially improved safety profiles. Further head-to-head studies are warranted to definitively establish the therapeutic potential of this compound in comparison to established anticancer drugs. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for conducting such comparative research.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 3. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. advetresearch.com [advetresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. atcc.org [atcc.org]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. static.igem.org [static.igem.org]
- 24. kumc.edu [kumc.edu]
structure-activity relationship (SAR) studies of 2-phenylbenzimidazole derivatives
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Cell Seeding : Human cancer cells (e.g., A549, MDA-MB-231, PC3) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : The cells are then treated with various concentrations of the synthesized 2-phenylbenzimidazole derivatives for a specified period (e.g., 48 or 72 hours). A positive control (e.g., Camptothecin) and a vehicle control (e.g., DMSO) are included.
-
MTT Addition : After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation : The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Synthesis and Mechanism of Action
Synthetic Workflow
The following diagram illustrates the general synthetic pathway for producing 2-phenylbenzimidazole derivatives.
Caption: A flowchart of the synthesis of 2-phenylbenzimidazole derivatives.
Proposed Mechanism of Action: Topoisomerase Inhibition
Many 2-phenylbenzimidazole derivatives exert their anticancer effects by inhibiting topoisomerase enzymes, which are critical for DNA replication and transcription. These compounds can act as topoisomerase I poisons, stabilizing the covalent complex between the enzyme and DNA. This leads to the accumulation of single-strand DNA breaks, which ultimately triggers programmed cell death (apoptosis).
Caption: The signaling pathway of Topoisomerase I inhibition.
Conclusion
The 2-phenylbenzimidazole scaffold remains a highly promising framework for the development of novel anticancer agents. Structure-activity relationship studies consistently demonstrate that strategic substitutions on both the benzimidazole core and the 2-phenyl ring are key to unlocking potent cytotoxic activity. Specifically, the introduction of electron-donating or withdrawing groups on the phenyl ring and acylation at the C-5 position have proven to be effective strategies for enhancing anticancer efficacy. The primary mechanism of action for many of these potent derivatives involves the inhibition of topoisomerase I, leading to DNA damage and apoptosis in cancer cells. Future research may focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in in vivo models to translate these promising in vitro results into clinically viable cancer therapies.
Bridging the Gap: A Comparative Guide to In Vitro and In Silico Cross-Validation of Benzimidazole Compounds
A comprehensive analysis of benzimidazole derivatives reveals a strong correlation between computational predictions and experimental results, underscoring the value of integrated approaches in modern drug discovery. This guide provides a detailed comparison of in vitro and in silico data for various benzimidazole compounds, offering researchers valuable insights into their therapeutic potential and mechanisms of action.
Benzimidazole and its derivatives represent a promising class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anthelmintic effects.[1][2][3] The development and validation of these compounds increasingly rely on a synergistic approach that combines traditional wet-lab experiments (in vitro) with computational modeling (in silico). This integrated strategy accelerates the identification of lead compounds, optimizes their properties, and elucidates their interactions with biological targets.
This guide summarizes key findings from multiple studies, presenting a clear comparison of in vitro and in silico data for selected benzimidazole derivatives. It also provides detailed experimental and computational protocols to aid researchers in replicating and building upon these findings.
Comparative Analysis of In Vitro and In Silico Data
The following tables summarize the quantitative data from various studies, highlighting the concordance between in vitro biological activity and in silico predictions for different benzimidazole compounds.
Anticancer Activity
Benzimidazole derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization and specific kinases.[4][5]
| Compound ID | Cancer Cell Line | In Vitro IC50 (µM) | In Silico Target | In Silico Binding Affinity (kcal/mol) | Reference |
| Compound 2d | DLD-1 (Colon) | Not Specified | GALR3 | Not Specified | [6] |
| Compound 2d | MDA-MB-231 (Breast) | Not Specified | GALR3 | Not Specified | [6] |
| Compound 5a | HepG-2 (Liver) | 3.87 - 8.34 | EGFR, VEGFR-2, Topo II | Not Specified | [7] |
| Compound 6g | HepG-2 (Liver) | 3.34 - 10.92 | EGFR, VEGFR-2, Topo II | Not Specified | [7] |
| Fenbendazole | HUH7 (Liver) | Not Specified | VEGFR-2 | Not Specified | [8][9][10] |
| Mebendazole | HUH7 (Liver) | Not Specified | VEGFR-2 | Not Specified | [8][9][10] |
| Albendazole | HUH7 (Liver) | Not Specified | VEGFR-2 | Not Specified | [8][9][10] |
| Compound 2a | A549 (Lung) | 111.70 | Not Specified | Not Specified | [11] |
| Compound 2a | DLD-1 (Colon) | 185.30 | Not Specified | Not Specified | [11] |
Enzyme Inhibition
Benzimidazoles have been identified as potent inhibitors of various enzymes, a property often predicted by molecular docking studies and confirmed through in vitro assays.
| Compound ID | Enzyme | In Vitro IC50 (µM) | In Silico Binding Affinity (kcal/mol) | Reference |
| Compound 3a | Acetylcholinesterase | Mild to Moderate | Not Specified | [1][12] |
| Compound 3b | Acetylcholinesterase | Mild to Moderate | Not Specified | [1][12] |
| ZINC ID: 394330 | Adenosine Deaminase (ADA) | Not Specified | -7.267 | [13] |
| Analog 2 | α-amylase | 1.10 ± 0.10 | Not Specified | [14] |
| Analog 2 | α-glucosidase | 2.10 ± 0.10 | Not Specified | [14] |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline typical protocols used for the in vitro and in silico evaluation of benzimidazole compounds.
In Vitro Experimental Protocols
MTT Assay for Cytotoxicity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the benzimidazole compound and incubated for a defined period (e.g., 48 hours).[11]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Enzyme Inhibition Assay (Example: Adenosine Deaminase):
-
Reaction Mixture: A reaction mixture containing the enzyme (e.g., bovine ADA), the benzimidazole derivative, and the substrate (adenosine) is prepared.[13]
-
Incubation: The reaction is initiated and incubated at a specific temperature.
-
Reaction Termination and Detection: The reaction is stopped, and the product (ammonia in the case of ADA) is quantified using a suitable method, such as the Berthelot reaction, which produces a colored product (indophenol).[13]
-
Spectrophotometric Measurement: The optical density of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 635 nm).[13] The inhibitory activity is determined by comparing the enzyme activity in the presence and absence of the benzimidazole compound.
In Silico Computational Protocols
Molecular Docking:
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., PDB), and the 3D structure of the benzimidazole ligand is generated and optimized.
-
Docking Simulation: Software such as AutoDock or Schrödinger Maestro is used to perform the docking calculations, which place the ligand in the active site of the protein in various conformations.[15][16]
-
Scoring and Analysis: The different poses of the ligand are scored based on their binding affinity (e.g., in kcal/mol). The pose with the best score is analyzed to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Molecular Dynamics (MD) Simulation:
MD simulations are used to study the dynamic behavior of a protein-ligand complex over time.
-
System Setup: The docked protein-ligand complex is placed in a simulation box filled with a solvent model (e.g., water).
-
Minimization and Equilibration: The system is minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long simulation (e.g., nanoseconds) is run to generate a trajectory of the complex's movement.
-
Analysis: The trajectory is analyzed to assess the stability of the complex, the flexibility of the protein and ligand, and the persistence of key interactions over time.
Visualizing the Workflow and Pathways
Diagrams are essential tools for visualizing complex processes and relationships. The following sections provide Graphviz (DOT language) scripts for generating diagrams related to the cross-validation of benzimidazole compounds.
Experimental and Computational Workflow
This diagram illustrates the typical workflow for the cross-validation of in vitro and in silico results.
Caption: A typical workflow for the cross-validation of in vitro and in silico studies.
Logical Relationship of Validation
This diagram illustrates the logical flow of validating computational predictions with experimental data.
Caption: Logical flow of cross-validating in silico predictions with in vitro results.
Simplified VEGFR-2 Signaling Pathway Inhibition
This diagram depicts a simplified representation of how a benzimidazole compound might inhibit the VEGFR-2 signaling pathway, a common target in cancer therapy.
Caption: Simplified inhibition of the VEGFR-2 signaling pathway by a benzimidazole compound.
References
- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. op.niscpr.res.in [op.niscpr.res.in]
- 14. Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. scispace.com [scispace.com]
A Comparative Analysis of the Antimicrobial Spectrum of Fluorinated Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens has underscored the urgent need for novel antimicrobial agents. Fluorinated benzimidazoles have garnered significant attention in medicinal chemistry due to their broad-spectrum antimicrobial activities. The incorporation of fluorine atoms into the benzimidazole scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This guide provides a comparative overview of the antimicrobial spectrum of various fluorinated benzimidazoles, supported by experimental data, to aid in the rational design and development of new antimicrobial therapies.
Data Presentation: Antimicrobial Activity of Fluorinated Benzimidazoles
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative fluorinated benzimidazole derivatives against a panel of clinically relevant bacteria and fungi. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Lower MIC values are indicative of higher antimicrobial potency.
| Compound | Fluorine Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Series 1: 2-(Fluorophenyl)-benzimidazoles | ||||
| 2-(2-Fluorophenyl)-1H-benzo[d]imidazole (13) | ortho-fluoro on phenyl ring | Bacillus subtilis | 62.5 | [1] |
| 2-(3-Fluorophenyl)-1H-benzo[d]imidazole (14) | meta-fluoro on phenyl ring | Bacillus subtilis | 7.81 | [1] |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (15) | para-fluoro on phenyl ring | Bacillus subtilis | 125 | [1] |
| 2-(3-Fluorophenyl)-5-methyl-1H-benzo[d]imidazole (18) | meta-fluoro on phenyl ring | Gram-negative bacteria (unspecified) | 31.25 | [1] |
| Bacillus subtilis | 7.81 | [1] | ||
| Series 2: Fluorobenzyl Benzimidazoles | ||||
| 3-Fluorobenzyl benzimidazole derivative (5c) | 3-fluoro on benzyl group | Saccharomyces cerevisiae | 1 | |
| MRSA | 2 | |||
| Bacillus proteus | 4 |
Note: The specific Gram-negative bacteria tested for compound 18 were not detailed in the source material. MRSA denotes Methicillin-resistant Staphylococcus aureus.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide were primarily obtained using the broth microdilution method, a standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).[2]
Broth Microdilution Method (Based on CLSI Guidelines)
This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
1. Preparation of Antimicrobial Stock Solution:
-
The fluorinated benzimidazole compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
2. Serial Dilution:
-
The stock solution is serially diluted in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) across the wells of a microtiter plate to achieve a range of decreasing concentrations.
3. Inoculum Preparation:
-
The test microorganism is cultured overnight, and the colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to a specific cell density (e.g., approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
The standardized inoculum is further diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
4. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.
-
Positive control wells (containing medium and inoculum but no drug) and negative control wells (containing medium only) are included.
-
The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).
5. Determination of MIC:
-
After incubation, the plates are visually inspected for microbial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Mechanism of Action and Experimental Workflow
Proposed Mechanism of Action of Certain Fluorinated Benzimidazoles
Some fluorinated benzimidazoles are proposed to exert their antimicrobial effects by interfering with essential cellular processes, such as DNA replication. One suggested mechanism involves the inhibition of DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription. This can occur through intercalation of the benzimidazole molecule into the DNA strands, stabilizing the topoisomerase-DNA cleavage complex and leading to cell death.[3][4][5]
Caption: Proposed mechanism of action for certain fluorinated benzimidazoles.
General Workflow for MIC Determination by Broth Microdilution
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. acgpubs.org [acgpubs.org]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of 2-(2-fluorophenyl)-1H-benzimidazole in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery, confirming that a molecule interacts with its intended target within the complex environment of a living cell is a critical step. This guide provides a comparative overview of two prominent cellular target engagement assays, the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assay, in the context of validating the binding of 2-(2-fluorophenyl)-1H-benzimidazole , a scaffold known for its diverse biological activities, including potential kinase inhibition.
While specific target engagement data for this compound is not extensively available in the public domain, this guide will utilize a hypothetical case study involving a putative protein kinase target to illustrate the application and comparison of these powerful techniques. This will include detailed experimental protocols, comparative data tables, and visualizations to aid in the design and interpretation of target validation studies.
Comparison of Target Engagement Methodologies
Two of the leading methods for quantifying compound-target interaction in live cells are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET Target Engagement Assay. Each offers distinct advantages and employs different biophysical principles to confirm target binding.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding leads to thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. |
| Detection | Western Blot, ELISA, Mass Spectrometry | Luminescence and fluorescence detection |
| Throughput | Lower to medium (Western Blot), High (AlphaLISA, Luminex) | High |
| Quantitative | Semi-quantitative (Western Blot), Quantitative (isothermal dose-response) | Highly quantitative (Affinity, Occupancy, Residence Time) |
| Cellular State | Live or lysed cells | Live cells |
| Target Modification | No modification of endogenous protein required | Requires expression of a NanoLuc® fusion protein |
| Compound Labeling | Not required | Requires a specific fluorescent tracer for the target |
Hypothetical Case Study: this compound Targeting Kinase X
Based on the prevalence of kinase inhibitory activity within the benzimidazole scaffold, we will proceed with a hypothetical scenario where This compound is investigated for its engagement of "Kinase X" in a cellular context. For comparison, we will include a known, potent Kinase X inhibitor ("Alternative Compound A") and a structurally related but inactive benzimidazole analog ("Inactive Analog B").
Quantitative Data Summary
The following tables present hypothetical, yet realistic, data that would be generated from CETSA and NanoBRET assays to compare the target engagement of these compounds.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for Kinase X
| Compound | Concentration (µM) | Thermal Shift (ΔTm) (°C) | EC₅₀ (µM) (Isothermal Dose-Response) |
| This compound | 10 | + 3.5 | 1.2 |
| Alternative Compound A | 10 | + 5.2 | 0.15 |
| Inactive Analog B | 10 | + 0.2 | > 50 |
| Vehicle (DMSO) | - | 0 | - |
Table 2: NanoBRET™ Target Engagement Data for Kinase X
| Compound | IC₅₀ (nM) | Apparent Kᵢ (nM) | BRET Ratio at Saturation |
| This compound | 850 | 425 | 0.15 |
| Alternative Compound A | 95 | 47.5 | 0.08 |
| Inactive Analog B | > 100,000 | > 50,000 | 0.85 |
| Vehicle (DMSO) | - | - | 0.90 |
Experimental Protocols
Detailed methodologies for performing CETSA and NanoBRET assays are crucial for reproducibility and accurate interpretation of results.
Cellular Thermal Shift Assay (CETSA) Protocol
Objective: To determine the thermal stabilization of endogenous Kinase X upon binding of this compound.
Materials:
-
Cancer cell line expressing Kinase X (e.g., HEK293, HeLa)
-
This compound, Alternative Compound A, Inactive Analog B
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific for Kinase X
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, control compounds, or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) to generate a melt curve, or at a single, optimized temperature for isothermal dose-response.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody against Kinase X and an appropriate secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities of Kinase X.
-
Plot the percentage of soluble Kinase X as a function of temperature to generate melt curves and determine the melting temperature (Tm).
-
For isothermal dose-response experiments, plot the percentage of soluble Kinase X against the compound concentration to determine the EC₅₀.
-
NanoBRET™ Target Engagement Assay Protocol
Objective: To quantify the binding affinity of this compound to NanoLuc®-Kinase X in live cells.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-Kinase X fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Kinase X Tracer
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
This compound, Alternative Compound A, Inactive Analog B
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring luminescence at two wavelengths (e.g., 460nm and 618nm)
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-Kinase X expression vector.
-
Plate the transfected cells into assay plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and control compounds.
-
Prepare the NanoBRET™ Tracer and NanoBRET™ Nano-Glo® Substrate/Inhibitor mix in Opti-MEM™.
-
Add the compounds to the cells, followed by the tracer/substrate mix.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 2 hours to allow for compound binding and BRET signal generation.
-
Measure the donor (NanoLuc®) emission at ~460nm and the acceptor (Tracer) emission at ~618nm using a luminometer.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
The apparent intracellular affinity (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the tracer concentration and its affinity for the target.
-
Visualizations
Visual representations of the experimental workflows and the underlying biological context are essential for clear communication.
Cellular Thermal Shift Assay (CETSA) experimental workflow.
NanoBRET™ Target Engagement Assay experimental workflow.
Hypothetical signaling pathway involving Kinase X.
Conclusion
The validation of target engagement in a cellular context is a cornerstone of modern drug discovery. While direct experimental data for this compound is emerging, this guide provides a robust framework for how to approach its target validation using state-of-the-art cellular assays. Both CETSA and NanoBRET offer powerful, albeit different, approaches to confirming and quantifying target engagement. The choice between them will depend on the specific research question, available resources, and the need for throughput and quantitative depth. By applying these methodologies, researchers can gain crucial insights into the mechanism of action of novel compounds and make more informed decisions in the progression of drug candidates.
Unveiling the Double-Edged Sword: A Comparative Guide to the Cytotoxicity of Benzimidazole Derivatives in Normal Versus Cancer Cell Lines
For researchers, scientists, and drug development professionals, the quest for therapeutic agents that selectively target cancer cells while sparing their healthy counterparts is a paramount objective. Benzimidazole derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including potent anticancer effects. This guide provides an objective comparison of the cytotoxic performance of various benzimidazole derivatives, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying mechanisms of action.
The unique structural scaffold of benzimidazole has made it a privileged core in the development of novel anticancer agents.[1] These compounds have been shown to exert their cytotoxic effects through a multitude of mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[2] A critical aspect of their therapeutic potential lies in their differential activity between cancerous and normal cells, a key focus of this comparative analysis.
Quantitative Cytotoxicity Data: A Side-by-Side Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzimidazole derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines. A lower IC50 value indicates greater cytotoxic potency. It is important to exercise caution when making direct comparisons across different studies due to variations in experimental conditions.
| Benzimidazole Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Compound 5l | Various (60 human cancer cell lines) | Leukemia, Melanoma, Lung, Ovarian, Colon, Renal, Breast, Prostate, CNS | 0.43 - 7.73 | HEK-293 (Human Embryonic Kidney) | No cytotoxicity observed | [1] |
| CCL299 | HepG2 | Hepatoblastoma | Not specified | TIG-1-20 (Fibroblasts) | No cytotoxic effects | [3][4] |
| HEp-2 | Cervical Cancer | Not specified | [3][4] | |||
| Compound 5 | MCF-7 | Breast Adenocarcinoma | 17.8 ± 0.24 (µg/mL) | HEK-293 (Human Embryonic Kidney) | Lesser cytotoxicity | [5] |
| DU-145 | Prostate Carcinoma | 10.2 ± 1.4 (µg/mL) | [5] | |||
| H69AR | Small Cell Lung Cancer | 49.9 ± 0.22 (µg/mL) | [5] | |||
| Compound 8I | K562 | Leukemia | 2.68 | Not specified | Not specified | [1] |
| HepG-2 | Hepatocellular Carcinoma | 8.11 | [1] | |||
| Compound 12n | A549 | Non-small Cell Lung Cancer | 7.3 ± 1.0 | Not specified | Not specified | [1] |
| MCF-7 | Breast Cancer | 6.1 ± 0.6 | [1] | |||
| MKN-45 | Stomach Cancer | 13.4 ± 0.5 | [1] | |||
| Compound 18 | Various | Prostate, Lung, Ovarian | 0.9 - 3.8 | Not specified | Not specified | [6] |
| Compound 27 | BRCA2 mutant cells | Breast Cancer | 0.92 | Not specified | Not specified | [1] |
| se-182 | A549 | Lung Carcinoma | 15.80 (µg/mL) | Not specified | Not specified | [7] |
| HepG2 | Liver Carcinoma | 15.58 (µg/mL) | [7] | |||
| Mebendazole | DMG cell lines | Diffuse Midline Glioma | 0.102 - 0.958 | Not specified | Not specified | [8] |
Experimental Protocols: A Closer Look at the Methodology
The assessment of cytotoxicity and the elucidation of the mechanisms of action of benzimidazole derivatives rely on a set of standardized in vitro assays. The following are detailed protocols for key experiments frequently cited in the literature.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[9]
-
Cell Cycle Analysis by Flow Cytometry
This technique is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye, such as propidium iodide (PI), is used to stain the cellular DNA. The amount of fluorescence emitted by the stained cells is directly proportional to their DNA content. Flow cytometry measures the fluorescence intensity of individual cells, allowing for their categorization into different cell cycle phases.
-
Protocol:
-
Cell Treatment: Treat cells with the benzimidazole derivative for a specific time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Cell Treatment: Treat cells with the benzimidazole derivative.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry.
-
Data Analysis: Differentiate cell populations:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
-
-
Visualizing the Mechanisms of Action
Benzimidazole derivatives exert their anticancer effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
Caption: A typical experimental workflow for screening the comparative cytotoxicity of benzimidazole derivatives.
Caption: Signaling pathway showing p53-mediated apoptosis and G1 cell cycle arrest induced by certain benzimidazole derivatives.[3][4]
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of novel water soluble benzimidazole carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Navigating the Selectivity of 2-(2-Fluorophenyl)-1H-benzimidazole: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the selective anticancer activity of 2-(2-fluorophenyl)-1H-benzimidazole is presented in this guide, offering researchers, scientists, and drug development professionals a valuable resource for comparative assessment. This guide furnishes quantitative data, detailed experimental protocols, and visual representations of experimental workflows and putative signaling pathways to facilitate informed decision-making in anticancer drug discovery.
Comparative Selectivity Profile
The in vitro antiproliferative activity of this compound (designated as ORT12) and its analogs was evaluated against a panel of human cancer cell lines and a normal human embryonic kidney cell line (HEK293) to determine their selectivity index (SI). The SI, calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line, provides a measure of the compound's preferential cytotoxicity towards cancer cells. A higher SI value indicates greater selectivity.
The following table summarizes the 50% inhibitory concentrations (IC50) and the calculated Selectivity Index (SI) for this compound and its comparators. Data is derived from a study by Gürsoy-Kol et al. (2021).
| Compound | Target Cancer Cell Line | IC50 (µM) on Cancer Cells[1] | IC50 (µM) on HEK293 (Normal Cells)[1] | Selectivity Index (SI) |
| This compound (ORT12) | A549 (Lung Carcinoma) | 1.55 | >10 | >6.45 |
| A498 (Kidney Carcinoma) | 0.77 | >10 | >12.99 | |
| HeLa (Cervical Cancer) | 0.39 | >10 | >25.64 | |
| HepG2 (Liver Cancer) | 0.78 | >10 | >12.82 | |
| A375 (Melanoma) | 1.56 | >10 | >6.41 | |
| 2-(3-Fluorophenyl)-1H-benzimidazole (ORT13) | A549 (Lung Carcinoma) | 3.25 | >10 | >3.08 |
| A498 (Kidney Carcinoma) | 1.62 | >10 | >6.17 | |
| HeLa (Cervical Cancer) | 0.81 | >10 | >12.35 | |
| HepG2 (Liver Cancer) | 1.63 | >10 | >6.13 | |
| A375 (Melanoma) | 3.26 | >10 | >3.07 | |
| 2-(4-Fluorophenyl)-1H-benzimidazole (ORT14) | A549 (Lung Carcinoma) | 0.38 | 9.42 | 24.79 |
| A498 (Kidney Carcinoma) | 0.38 | 9.42 | 24.79 | |
| HeLa (Cervical Cancer) | 0.19 | 9.42 | 49.58 | |
| HepG2 (Liver Cancer) | 0.19 | 9.42 | 49.58 | |
| A375 (Melanoma) | 0.38 | 9.42 | 24.79 | |
| 2-Phenyl-1H-benzimidazole (ORT10) | A549 (Lung Carcinoma) | 6.80 | >10 | >1.47 |
| A498 (Kidney Carcinoma) | 3.40 | >10 | >2.94 | |
| HeLa (Cervical Cancer) | 1.70 | >10 | >5.88 | |
| HepG2 (Liver Cancer) | 3.40 | >10 | >2.94 | |
| A375 (Melanoma) | 6.80 | >10 | >1.47 | |
| Methotrexate (Standard Drug) | A549 (Lung Carcinoma) | 0.09 | 2.36 | 26.22 |
| A498 (Kidney Carcinoma) | 0.09 | 2.36 | 26.22 | |
| HeLa (Cervical Cancer) | 0.05 | 2.36 | 47.20 | |
| HepG2 (Liver Cancer) | 0.05 | 2.36 | 47.20 | |
| A375 (Melanoma) | 0.09 | 2.36 | 26.22 |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) and the subsequent calculation of the Selectivity Index were performed using a standard colorimetric cell viability assay, the MTT assay.
MTT Assay Protocol for Cytotoxicity Assessment
This protocol is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) and a vehicle control (typically DMSO). The compounds are serially diluted to cover a range of concentrations.
-
Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours, under the same conditions as the initial cell growth.
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow, water-soluble MTT into a purple, insoluble formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis and IC50 Determination: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal curve using non-linear regression analysis.
Visualizing the Process and Potential Mechanism
To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the selectivity index.
While the precise signaling pathway inhibited by this compound has not been definitively elucidated, based on the known mechanisms of action for many 2-phenyl-benzimidazole derivatives, a putative pathway involves the inhibition of receptor tyrosine kinases (RTKs) such as EGFR or VEGFR-2. Inhibition of these receptors would disrupt downstream signaling cascades crucial for cancer cell proliferation and survival.
Caption: Putative signaling pathway inhibited by the compound.
This guide provides a foundational dataset and procedural framework for researchers investigating the anticancer potential of this compound. The presented data highlights its promising selectivity, warranting further investigation into its precise molecular targets and mechanisms of action.
References
Safety Operating Guide
Personal protective equipment for handling 2-(2-fluorophenyl)-1H-benzimidazole
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-(2-fluorophenyl)-1H-benzimidazole (CAS Number: 321-51-7). The following guidance is based on safety data for structurally similar compounds, including other benzimidazole derivatives and halogenated aromatic compounds, along with general laboratory safety protocols. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation. The personal protective equipment listed below is mandatory for handling this substance.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Face Shield | Recommended when there is a significant risk of splashes or aerosol generation. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn. Regularly check for any signs of degradation or perforation. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is required to protect against skin contact. |
| Respiratory Protection | Fume Hood | All handling of solid and dissolved this compound should be conducted in a certified chemical fume hood. |
| Respirator | In situations where a fume hood is not available or if there is a risk of aerosolization, a respirator may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following protocol is essential for the safe handling of this compound.
-
Preparation :
-
Ensure a chemical fume hood is operational and uncluttered.
-
Verify the availability and functionality of an eyewash station and safety shower.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare all required equipment and reagents before handling the compound.
-
-
Handling the Compound :
-
Wear all required PPE before entering the designated handling area.
-
Conduct all weighing and transfers of the solid compound within the fume hood to prevent inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
-
Emergency Procedures
| Emergency Scenario | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal. |
Disposal Plan
As a halogenated aromatic organic compound, this compound must be disposed of as hazardous waste.
-
Waste Segregation :
-
Waste Disposal :
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
